molecular formula C8H10FN B3271889 2-Fluoro-2-phenylethan-1-amine CAS No. 55601-20-2

2-Fluoro-2-phenylethan-1-amine

Cat. No.: B3271889
CAS No.: 55601-20-2
M. Wt: 139.17 g/mol
InChI Key: BNBAGEDGPDCSJP-UHFFFAOYSA-N
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Description

2-Fluoro-2-phenylethan-1-amine (CAS 55601-20-2), with a molecular formula of C8H10FN and a molecular weight of 139.17 g/mol, is a strategic research compound in medicinal and organic chemistry . It belongs to the class of β-fluoroamines, where the fluorine atom is positioned at the benzylic carbon adjacent to the primary amine function. This specific arrangement is of significant research interest because the introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and the basicity of the amine group itself . The strategic placement of fluorine in such proximity to an amine is a recognized tactic in the design of novel pharmaceutical building blocks, as it can influence the molecule's binding affinity to biological targets and its overall pharmacokinetic profile . As such, this scaffold serves as a versatile chiral precursor for the development of fluorinated analogs of bioactive molecules, including fluorinated phenylalanine derivatives which are studied for their incorporation into peptides and proteins to enhance catabolic stability and modulate enzyme activity . Researchers utilize this compound in advanced synthetic applications, including the exploration of asymmetric synthesis methods to obtain enantiomerically pure versions, which are crucial for creating chiral building blocks in drug discovery programs . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-2-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBAGEDGPDCSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55601-20-2
Record name 2-fluoro-2-phenylethan-1-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-2-phenylethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties. The phenethylamine backbone, a privileged structure in neuroscience and pharmacology, serves as the foundation for numerous endogenous neurotransmitters and synthetic drugs.[1][2] The introduction of a fluorine atom at the benzylic position, creating 2-Fluoro-2-phenylethan-1-amine, presents a fascinating case study in the interplay of stereoelectronic effects on chemical behavior and potential biological activity. This guide provides a comprehensive overview of the chemical properties of 2-Fluoro-2-phenylethan-1-amine, offering insights for researchers and professionals engaged in drug discovery and development.

The presence of fluorine can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3] While alpha-fluoroamines have historically been considered potentially unstable, recent advances have demonstrated their viability as synthetic targets.[4] This guide will delve into the known and predicted characteristics of 2-Fluoro-2-phenylethan-1-amine, providing a foundational understanding for its application in research.

Physicochemical Properties

The physicochemical profile of a drug candidate is a critical determinant of its developability. For 2-Fluoro-2-phenylethan-1-amine, these properties are influenced by the interplay of the basic amino group, the aromatic phenyl ring, and the electron-withdrawing fluorine atom.

PropertyValue/PredictionSource/Rationale
Molecular Formula C₈H₁₀FN[5]
Molecular Weight 139.17 g/mol [5]
CAS Number 55601-20-2[5]
LogP 1.6559[5]
Topological Polar Surface Area (TPSA) 26.02 Ų[5]
pKa (Predicted) ~9.3The pKa of the parent compound, 2-phenylethylamine, is approximately 9.83. The electron-withdrawing inductive effect of the adjacent fluorine atom is expected to decrease the basicity of the amine, thus lowering the pKa of its conjugate acid. A reduction of 0.5 pKa units is a reasonable estimate.
Solubility The free base is expected to be soluble in organic solvents. The hydrochloride salt is predicted to be soluble in water.[6][7]General solubility trends for amines and their salts.

Synthesis of 2-Fluoro-2-phenylethan-1-amine

The most logical and commonly employed synthetic route to primary amines of this nature is the reductive amination of the corresponding ketone. In this case, the precursor would be 2-fluoro-1-phenylethanone (also known as α-fluoroacetophenone).

Synthesis cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction ketone 2-Fluoro-1-phenylethanone intermediate Iminium Intermediate ketone->intermediate [8] product 2-Fluoro-2-phenylethan-1-amine intermediate->product [9] reagents1 NH₃ (or equivalent) reagents2 Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C)

Experimental Protocol: Reductive Amination

Materials:

  • 2-Fluoro-1-phenylethanone

  • Ammonia source (e.g., ammonium chloride)

  • Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with H₂ over Palladium on carbon)

  • Anhydrous solvent (e.g., Methanol or Ethanol)

  • Buffer for pH control (if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-1-phenylethanone in the chosen anhydrous alcohol.

  • Amine Addition: Add an excess of the ammonia source to the solution. If using ammonium chloride, a weak base may be needed to liberate free ammonia in situ.

  • pH Adjustment: The formation of the imine intermediate is often acid-catalyzed. The pH should be maintained in a slightly acidic range (e.g., 5-6) to facilitate imine formation without excessive protonation of the amine.

  • Addition of Reducing Agent: Slowly add the reducing agent to the reaction mixture. If using NaBH₃CN, it can be added portion-wise. If using catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere in the presence of the catalyst.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Workup:

    • Quench the reaction by carefully adding water or a dilute acid.

    • Adjust the pH to basic (e.g., pH > 10) with an aqueous base solution (e.g., NaOH) to deprotonate the amine product.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2-Fluoro-2-phenylethan-1-amine.

Spectroscopic Analysis

No experimental spectra for 2-Fluoro-2-phenylethan-1-amine are currently available in public databases. However, the expected spectral features can be predicted based on the analysis of its parent compound, 2-phenylethylamine, and general spectroscopic principles.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm.

  • Benzylic Proton (CHF): A doublet of doublets in the range of δ 5.0-5.5 ppm. The coupling to the adjacent fluorine atom will result in a large coupling constant (JHF ≈ 45-50 Hz), and further splitting will occur due to coupling with the methylene protons.

  • Methylene Protons (CH₂N): A multiplet in the range of δ 3.0-3.5 ppm. This will be a complex signal due to diastereotopicity and coupling to both the benzylic proton and the fluorine atom.

  • Amine Protons (NH₂): A broad singlet in the range of δ 1.5-3.0 ppm. The chemical shift of this signal is highly dependent on solvent and concentration. This signal will disappear upon the addition of D₂O.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Signals in the range of δ 125-140 ppm.

  • Benzylic Carbon (CHF): A doublet in the range of δ 90-95 ppm, with a large one-bond carbon-fluorine coupling constant (JCF ≈ 170-190 Hz).

  • Methylene Carbon (CH₂N): A doublet in the range of δ 45-50 ppm, with a smaller two-bond carbon-fluorine coupling constant (JCCF ≈ 20-25 Hz).

Infrared (IR) Spectroscopy (Predicted)

As a primary amine, 2-Fluoro-2-phenylethan-1-amine is expected to exhibit the following characteristic IR absorptions:

  • N-H Stretch: Two medium intensity bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine.[9][10][11]

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • N-H Bend (Scissoring): A medium to strong band in the region of 1580-1650 cm⁻¹.[9]

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong band in the region of 1000-1100 cm⁻¹.

  • C-N Stretch: A medium intensity band in the region of 1020-1250 cm⁻¹.[9]

Mass Spectrometry (Predicted Fragmentation)

In electron ionization mass spectrometry, aliphatic amines typically undergo α-cleavage (cleavage of the bond adjacent to the C-N bond) as a major fragmentation pathway.[12][13][14]

MassSpec cluster_path1 Path 1 cluster_path2 Path 2 parent [C₆H₅CHFCH₂NH₂]⁺˙ M⁺˙ = 139 frag1 [C₆H₅CHF]⁺ m/z = 109 parent->frag1 α-cleavage frag2 [CH₂NH₂]⁺ m/z = 30 parent->frag2 α-cleavage loss1 - •CH₂NH₂ loss2 - •C₆H₅CHF

  • Molecular Ion (M⁺˙): An odd molecular weight peak at m/z = 139, which is characteristic for a compound with one nitrogen atom.[12]

  • Alpha-Cleavage:

    • Loss of a •CH₂NH₂ radical would result in a fragment at m/z = 109 (C₆H₅CHF⁺).

    • Loss of a •C₆H₅CHF radical would result in a fragment at m/z = 30 (CH₂NH₂⁺). This is often a very prominent peak for primary amines.[14]

  • Other Fragments: Loss of HF from the molecular ion or other fragments may also be observed. Fragments characteristic of the phenyl group (e.g., m/z = 77) are also possible.

Reactivity and Stability

The presence of the fluorine atom at the benzylic position is expected to have a significant impact on the reactivity and stability of the molecule.

  • Basicity: As previously mentioned, the electron-withdrawing nature of the fluorine atom will decrease the basicity of the amine compared to 2-phenylethylamine.

  • Nucleophilicity: The reduced basicity also implies reduced nucleophilicity, which will affect the rates of its reactions with electrophiles.

  • Stability: Alpha-fluoroamines can be susceptible to the elimination of hydrogen fluoride to form an enamine. The stability of 2-Fluoro-2-phenylethan-1-amine will depend on the conditions (pH, temperature). Under acidic conditions, protonation of the amine would likely stabilize the molecule against elimination.

  • Oxidative Stability: The C-F bond is very strong, and the fluorine substitution may increase the metabolic stability of the compound by blocking oxidative metabolism at the benzylic position, a common metabolic hotspot for phenethylamines.

Potential Applications in Drug Discovery

The 2-phenylethylamine scaffold is a core component of many centrally acting drugs.[1] Fluorination is a common strategy to enhance drug properties. Therefore, 2-Fluoro-2-phenylethan-1-amine is a molecule of interest for several reasons:

  • Neuromodulatory Agents: As an analog of phenethylamine, it could potentially interact with trace amine-associated receptors (TAARs) or other monoamine systems in the central nervous system. Related fluoroamphetamines are classified as CNS stimulants.[15]

  • Enzyme Inhibitors: The introduction of the fluorine atom could lead to potent and selective enzyme inhibitors, for example, of monoamine oxidase (MAO) or other enzymes involved in neurotransmitter metabolism.

  • Molecular Probes: A fluorinated analog could be developed into a ¹⁸F-labeled radiotracer for positron emission tomography (PET) imaging to study biological processes in the brain.

Conclusion

2-Fluoro-2-phenylethan-1-amine is a synthetically accessible molecule with a unique combination of structural features that make it of significant interest to the drug discovery and development community. While specific experimental data for this compound is sparse, a comprehensive understanding of its chemical properties can be inferred from the behavior of related compounds and general chemical principles. Its predicted physicochemical properties, coupled with the known effects of fluorination in medicinal chemistry, suggest that 2-Fluoro-2-phenylethan-1-amine is a valuable building block for the synthesis of novel therapeutic agents and research tools. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully elucidate its potential.

References

  • The Chemical Reactivity Profile of 2'-Fluoroacetophenone in Synthesis. (URL: [Link])

  • Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. (URL: [Link])

  • Supporting Information For: S1. (URL: [Link])

  • Direct reductive amination of various acetophenone analogues with N-methylaniline a. (URL: [Link])

  • IR: amines. (URL: [Link])

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (URL: [Link])

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])

  • Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. (URL: [Link])

  • Table of Characteristic IR Absorptions. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

  • Mass Spectrometry: Fragmentation. (URL: [Link])

  • IR Absorption Table. (URL: [Link])

  • Typical IR Absorption Frequencies For Common Functional Groups. (URL: [Link])

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. (URL: [Link])

  • 2-Phenethylamines in Medicinal Chemistry: A Review - PMC - NIH. (URL: [Link])

  • (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... - ResearchGate. (URL: [Link])

  • 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075 - PubChem. (URL: [Link])

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

  • 6.5: Amine Fragmentation - Chemistry LibreTexts. (URL: [Link])

  • 2-phenylethanaminium chloride | CAS#:156-28-5 | Chemsrc. (URL: [Link])

  • 2-Fluoroamphetamine | C9H12FN | CID 121531 - PubChem. (URL: [Link])

  • NMR of phenylethane amine - Chemistry Stack Exchange. (URL: [Link])

  • Mass fragmentations (m/z values) of phenethylamines and tryptamines... - ResearchGate. (URL: [Link])

  • Ruthenium-Catalyzed Reductive Amination of Ketones with Nitroarenes and Nitriles - Supporting Information. (URL: [Link])

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (URL: [Link])

  • 2-Phenylethylamine - American Chemical Society. (URL: [Link])

  • Phenethylamine | C8H11N | CID 1001 - PubChem - NIH. (URL: [Link])

  • Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes - PubMed. (URL: [Link])

  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC. (URL: [Link])

Sources

Conformational analysis of beta-fluorinated phenethylamines

The Fluorine Steering Effect: Conformational Analysis of -Fluorinated Phenethylamines

Introduction: Beyond Bioisosterism

In medicinal chemistry, fluorine is often introduced to block metabolic hotspots (e.g., preventing P450 oxidation). However, in the context of phenethylamines—the structural backbone of catecholamines like dopamine and norepinephrine—a

conformational steering group

For researchers developing GPCR ligands (specifically for adrenergic, dopaminergic, and serotonergic receptors), the

This guide details the theoretical basis, analytical workflows, and experimental protocols required to analyze and exploit the conformational bias induced by

Theoretical Framework: The Gauche Effect[1][2][3][4]

Unlike non-fluorinated alkanes, which prefer an anti (trans) conformation to minimize steric repulsion, 1,2-difluoroethane and


The Two Driving Forces

The stability of the gauche conformer in

  • Hyperconjugation (

    
    ): 
    Electron density from the filled 
    
    
    orbital donates into the empty, low-lying antibonding
    
    
    orbital.[1] This interaction is geometrically possible only when the C-H and C-F bonds are anti-periplanar, which forces the C-F and C-N bonds into a gauche relationship.
  • Electrostatic Attraction (The Ammonium Effect): Under physiological conditions (pH 7.4), the amine is protonated (

    
    ). The highly electronegative fluorine (
    
    
    ) and the cationic nitrogen (
    
    
    ) experience a strong Coulombic attraction, significantly lowering the energy of the gauche conformer compared to the anti conformer.

GaucheEffectSubstrateβ-Fluoroamine(Physiological pH)Force1Hyperconjugation(σC-H → σ*C-F)Substrate->Force1Force2Electrostatics(Fδ- ... +NH3)Substrate->Force2ConformerGauche Conformer(Preferred)Force1->Conformer Orbital OverlapForce2->Conformer Coulombic AttractionOutcomeBioactive Shape(Receptor Selectivity)Conformer->Outcome

Figure 1: Mechanistic drivers stabilizing the gauche conformation in protonated

Analytical Methodology: NMR Spectroscopy[5][6]

X-ray crystallography provides a static snapshot, often influenced by crystal packing forces. Solution-state NMR is the gold standard for determining the conformational population of these flexible molecules in a biological context.

Vicinal Coupling Constants ( )

The population of conformers is extracted using the Karplus relationship, which correlates the dihedral angle with scalar coupling constants. In this system, you must analyze both Proton-Proton (


Table 1: Diagnostic Coupling Constants for


-Fluorophenethylamines
Coupling TypeInteractionGauche Conformer (

)
Anti Conformer (

)

Vicinal Protons2.0 – 5.0 Hz 10.0 – 14.0 Hz

Proton-Fluorine3.0 – 6.0 Hz 15.0 – 25.0 Hz

Critical Insight: In a freely rotating system, the observed


 is a weighted average. However, due to the gauche effect, 

-fluorophenethylamines often show

values heavily skewed toward the gauche range, indicating a "locked" population of >80%.
Experimental Workflow for Conformer Assignment

To accurately determine the population ratios (


NMR_WorkflowStartAcquire 1H & 19F NMR(Solvent: D2O or CD3OD)DecouplePerform 19F-decoupled 1H NMR(Simplifies multiplets)Start->DecoupleExtractExtract 3J(HH) and 3J(HF)Decouple->ExtractCheckIs 3J(HF) > 15 Hz?Extract->CheckAntiAnti Conformer Dominant(Rare for β-F amines)Check->AntiYesGaucheGauche Conformer Dominant(Typical)Check->GaucheNoCalcCalculate Population (P)J_obs = P_g(J_g) + P_a(J_a)Anti->CalcGauche->Calc

Figure 2: NMR analysis workflow for determining conformational populations.

Experimental Protocols

Synthesis: Deoxofluorination of -Hydroxy Phenethylamines

The most reliable route to

inversion of configuration

Reagents:

  • Substrate: N-protected

    
    -hydroxy phenethylamine (e.g., Boc-protected).
    
  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with the N-Boc-amino alcohol (1.0 equiv) and anhydrous DCM (0.1 M concentration) under Nitrogen atmosphere. Cool to -78°C.

  • Addition: Add DAST (1.2 equiv) dropwise via syringe. Caution: DAST reacts violently with water/glass; use plasticware if possible or strictly anhydrous glass.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (stain with ninhydrin).

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous

    
    . Warning: Vigorous CO2 evolution.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Deprotection: Treat the crude intermediate with 4M HCl in Dioxane for 1 hour to remove the Boc group. Evaporate to yield the amine hydrochloride salt.

pKa Determination (Titration)

The introduction of fluorine lowers the pKa of the amine, which impacts membrane permeability and BBB crossing.

Protocol:

  • Dissolve 5 mg of the fluorinated amine hydrochloride in 10 mL of degassed water.

  • Perform potentiometric titration using 0.01 M NaOH.

  • Plot pH vs. Volume of NaOH. The inflection point represents the pKa.

    • Expected Result: Non-fluorinated phenethylamine pKa

      
       9.8. 
      
      
      -Fluorinated analogue pKa
      
      
      8.4 – 8.8.

Impact on Drug Design[7]

Receptor Selectivity

The "frozen" gauche conformation mimics the bound state of neurotransmitters at specific receptors.

  • Adrenergic Receptors: The gauche conformer of norepinephrine is the bioactive shape required for binding to the

    
    -adrenergic receptor. 
    
    
    -fluorination can thus increase potency by reducing the entropy penalty of binding.
  • Serotonin (5-HT) Receptors: Selectivity between 5-HT subtypes can be tuned by enforcing specific side-chain rotamers using fluorine.

Physicochemical Properties
  • Lipophilicity: While C-F is lipophilic, the overall effect on LogD is complex due to the pKa shift. At physiological pH, a larger fraction of the fluorinated amine exists as the neutral free base compared to the non-fluorinated parent, potentially increasing brain penetration.

References

  • O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[2] Beilstein Journal of Organic Chemistry, 6, 38. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Thiehoff, C., et al. (2016). The Fluorine Gauche Effect in Drug Discovery: A Case Study. Journal of Medicinal Chemistry, 59(10), 4769–4789. Link

  • Briggs, C. R. S., et al. (2004). The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated.[3] Organic & Biomolecular Chemistry, 2(5), 732-740. Link

Influence of fluorine gauche effect in 2-Fluoro-2-phenylethan-1-amine

The Fluorine Gauche Effect in -Fluoroamines: A Structural & Synthetic Deep Dive into 2-Fluoro-2-phenylethan-1-amine

Executive Summary

The introduction of a fluorine atom at the

2-fluoro-2-phenylethan-1-amineFluorine Gauche Effect

Theoretical Framework: The Gauche Effect Mechanism

Classically, steric repulsion dictates that large vicinal substituents adopt an anti (



Fluorine Gauche Effect
  • Hyperconjugation (

    
    ): 
    The C–H bond is a better electron donor (
    
    
    ) than the C–F bond due to fluorine's electronegativity.[1] Conversely, the C–F bond possesses a lower-energy antibonding orbital (
    
    
    ).[2] The gauche conformation allows for optimal orbital overlap, facilitating the delocalization of electron density from
    
    
    .[1]
  • Electrostatic Attraction (The Ammonium Lock): In physiological conditions, the amine is protonated (

    
    ). The resulting positive charge creates a powerful electrostatic attraction with the partial negative charge of the fluorine atom (
    
    
    ). This interaction (
    
    
    kcal/mol) effectively "locks" the conformation, overriding steric repulsion between the amine and the phenyl ring.
Pathway Visualization: Stereoelectronic Forces

The following diagram illustrates the competing forces establishing the preferred conformer.

GaucheEffectcluster_0Forcescluster_1Conformational OutcomeHyperHyperconjugation(σC-H → σ*C-F)GaucheGauche Conformer(Preferred)Hyper->GaucheStabilizesElectroElectrostatic(NH3+ ... F-)Electro->GaucheStrong Stabilization(Ionic Lock)StericSteric Repulsion(Phenyl vs Amine)Steric->GaucheOpposesAntiAnti Conformer(Destabilized)Steric->AntiFavors

Caption: The convergence of hyperconjugative and electrostatic forces overrides steric bulk to favor the gauche conformation.

Conformational Analysis of 2-Fluoro-2-phenylethan-1-amine

In this specific scaffold, the phenyl group introduces a significant steric complication. Unlike simple fluoroethylamine, the rotation around the C1-C2 bond must accommodate the bulky aromatic ring.

The Preferred Conformer

Detailed NMR studies (

Fluorine and Ammonium groups gauchePhenyl group adopts an anti-position relative to the amine
ParameterValue / ObservationMechanistic Driver
Torsion Angle (F-C-C-N)

(Gauche)
Electrostatic attraction (

)
Torsion Angle (Ph-C-C-N)

(Anti)
Steric minimization (Phenyl vs

)

Coupling
Small (

Hz)
Indicates gauche H-F relationship in the major rotamer
Dipole Moment IncreasedAlignment of C-F and C-N dipoles

Expert Insight: When analyzing NMR data for this compound, do not expect the large

Physicochemical Implications (pKa & LogP)

The introduction of fluorine at the

pKa Modulation

The strong electron-withdrawing inductive effect (-I) of fluorine destabilizes the positively charged ammonium species, making the conjugate acid stronger (and the amine less basic).

  • Phenethylamine pKa: ~9.8

  • 
    -Fluorophenethylamine pKa:  ~8.3 – 8.6
    

Impact: At physiological pH (7.4), a larger fraction of the fluorinated molecule exists as the free base compared to the non-fluorinated parent. This significantly enhances membrane permeability and blood-brain barrier (BBB) crossing, despite the lower intrinsic lipophilicity of the protonated form.

Synthetic Protocols: Navigating the Phenonium Ion

Synthesizing 2-fluoro-2-phenylethan-1-amine requires careful control to avoid racemization or rearrangement. The presence of the phenyl group vicinal to the leaving group creates a risk of phenonium ion formation (neighboring group participation), which can lead to retention of configuration rather than the expected Walden inversion (SN2).

Protocol A: Deoxyfluorination (High Risk / High Reward)

Using DAST or Deoxo-Fluor on the corresponding

  • Risk: Elimination to

    
    -fluorostyrene or rearrangement via phenonium ion.
    
  • Mitigation: Perform at low temperature (-78°C) in non-polar solvents (DCM) to suppress carbocation character.

Protocol B: Aziridine Opening (Recommended)

This method offers superior regiocontrol and stereochemical fidelity.

Step-by-Step Methodology:

  • Precursor: Start with enantiopure 2-phenylaziridine (activated with a Tosyl or Cbz group).

  • Reagent: Olah’s Reagent (Pyridine

    
     9HF) or TEA 
    
    
    3HF.
  • Conditions:

    • Dissolve activated aziridine in DCM in a Teflon or polyethylene vessel (Glass is incompatible with HF).

    • Add HF-reagent dropwise at 0°C.

    • Stir at room temperature for 2-4 hours.

    • Quench: Pour slowly into saturated

      
       (Caution: Gas evolution).
      
  • Deprotection: Remove the activating group (e.g., Mg/MeOH for Sulfonyls) to yield the free amine.

Synthetic Workflow Diagram

SynthesisStartStart: 2-Phenylaziridine(N-Activated)ReagentReagent: Pyridine-HF(Nucleophilic Opening)Start->ReagentInterIntermediate:Region-selective Opening(F attacks benzylic carbon)Reagent->InterSN2 AttackDeprotDeprotectionInter->DeprotFinalProduct:2-Fluoro-2-phenylethan-1-amineDeprot->Final

Caption: Regioselective ring opening of aziridines avoids the phenonium rearrangement risks associated with direct alcohol fluorination.

References

  • O'Hagan, D. (2008).[2][3] Understanding organofluorine chemistry: An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. Link

  • Hunter, L. (2010).[3] The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry, 6,[3][4] 38. Link

  • Silla, J. M., et al. (2014).[4] Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry, 10, 877–882.[4] Link

  • Thiehoff, C., et al. (2016).[3] The Fluorine Gauche Effect: A Brief History. Chemistry – A European Journal, 22(35). Link

  • Leach, K., & O'Hagan, D. (2018). Direct syntheses of stereoisomers of 3-fluoro GABA and β-fluoroamine analogues.[5] Chemistry – A European Journal.[6] Link

Metabolic Stability of Fluorinated Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenethylamine (PEA) scaffolds serve as the structural backbone for a vast array of endogenous neurotransmitters (dopamine, norepinephrine) and therapeutic agents (antidepressants, psychostimulants). However, the clinical utility of unsubstituted PEAs is severely limited by rapid metabolic clearance, primarily driven by Monoamine Oxidase (MAO) mediated oxidative deamination and Cytochrome P450 (CYP) mediated ring hydroxylation.

This guide details the strategic incorporation of fluorine—a bioisostere of hydrogen—to modulate these metabolic pathways.[1][2][3][4][5] We move beyond the simplified "C-F bond strength" argument to explore the critical roles of pKa modulation , lipophilicity shifts , and electronic shielding . Included are validated protocols for microsomal stability assays and mechanistic insights into how specific substitution patterns (Ring-F vs.


-F) dictate metabolic fate.

The Metabolic Liability: Mechanisms of Clearance

To engineer stability, one must first map the degradation pathways. The PEA scaffold faces a dual threat in the liver and brain.

Oxidative Deamination (MAO-A/B)

The primary clearance route for primary amines is oxidative deamination.[6] MAO enzymes abstract a hydride ion from the


-carbon, generating an imine intermediate which hydrolyzes to an aldehyde and ammonia.
  • Vulnerability: The availability of the nitrogen lone pair and the electron density at the

    
    -carbon are rate-determining factors.
    
Aromatic Hydroxylation (CYP450)

CYP isozymes (particularly CYP2D6) target the electron-rich aromatic ring.

  • Vulnerability: The para-position (4-position) is the "soft spot" for electrophilic attack by the high-valent Iron-Oxo species of the CYP heme, leading to phenolic metabolites that are rapidly conjugated and excreted.

Pathway Visualization

The following diagram maps these attack vectors and the strategic placement of fluorine to block them.

MetabolicPathways PEA Phenethylamine Scaffold MAO MAO Attack (Oxidative Deamination) PEA->MAO Primary Route CYP CYP Attack (Ring Hydroxylation) PEA->CYP Secondary Route Aldehyde Phenylacetaldehyde (Inactive Metabolite) MAO->Aldehyde Phenol Para-Hydroxy PEA (Rapid Excretion) CYP->Phenol Block1 β-Fluorination (pKa Modulation) Block1->MAO Inhibits/Redirects Block2 Para-Fluorination (Steric/Electronic Shield) Block2->CYP Blocks Site

Figure 1: Metabolic attack vectors on the PEA scaffold and the interceptive role of fluorination strategies.

The Fluorine Effect: Mechanistic Deep Dive

Recent physical organic chemistry perspectives (Bhattarai et al., 2026) argue that metabolic stability is not solely due to the strength of the C-F bond (approx. 116 kcal/mol) resisting abstraction. Instead, enzyme affinity (


)  and basicity (

)
are the dominant variables.
Ring Fluorination (The Para-Blockade)

Replacing the 4-hydrogen with fluorine exerts two effects:

  • Metabolic Blocking: It physically occupies the primary site of CYP2D6 hydroxylation. The C-F bond is too strong for the CYP radical cation mechanism to break under physiological conditions.

  • Lipophilicity (

    
    ):  Fluorine is more lipophilic than hydrogen. This can increase binding affinity to metabolic enzymes (lowering 
    
    
    
    ), potentially increasing clearance if other metabolic soft spots (like the amine) are left unprotected. Crucial Insight: Ring fluorination must often be combined with amine protection for maximum stability.
Beta-Fluorination (The pKa Shift)

Placing a fluorine atom on the


-carbon (the ethyl chain) is a high-impact strategy for MAO resistance.
  • Mechanism: The strong electronegativity of fluorine withdraws electron density from the adjacent amine.

  • The pKa Effect: This substitution typically lowers the amine

    
     by 1.0–2.0 units. MAO enzymes have strict preferences for the protonation state of the substrate. By shifting the equilibrium toward the unprotonated species (or altering the electronics of the transition state), 
    
    
    
    -fluorination can drastically reduce
    
    
    for deamination [1].

Validated Experimental Protocol: Microsomal Stability

To quantify these effects, the Liver Microsome Stability Assay is the gold standard.[7] This protocol ensures data integrity through strict controls and cofactor management.

Reagents & Preparation
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Workflow Diagram

AssayWorkflow Step1 1. Pre-Incubation (Microsomes + Compound) 37°C, 10 min Step2 2. Initiation (Add NADPH) Step1->Step2 Step3 3. Sampling Loop (0, 15, 30, 60 min) Step2->Step3 Step4 4. Quenching (Add Ice-Cold ACN + IS) Step3->Step4 At each timepoint Step5 5. Analysis (Centrifuge -> LC-MS/MS) Step4->Step5

Figure 2: Step-by-step workflow for the HLM metabolic stability assay.

Step-by-Step Procedure
  • Master Mix Prep: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Spike test compound (PEA derivative) to a final concentration of 1

    
    . Note: 1 
    
    
    
    is chosen to ensure first-order kinetics (
    
    
    ).
  • Pre-Incubation: Incubate the mixture at 37°C for 10 minutes. This allows the compound to bind non-specifically to microsomal proteins, establishing equilibrium.

  • Initiation: Add the NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense into 150

    
     of ice-cold Acetonitrile/Internal Standard. Vortex for 10 seconds.
    
  • Processing: Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins. Inject supernatant into LC-MS/MS.

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.



Data Interpretation & Case Studies

The following table summarizes the impact of fluorination on PEA stability, synthesizing data from historical and recent medicinal chemistry literature [2][3].

Compound StructureModificationpKa (Approx)Metabolic Half-Life (

)
Primary Clearance Mechanism
Phenethylamine (PEA) None~9.8< 5 minRapid MAO-B deamination
4-F-PEA Para-F~9.710-15 minMAO-B (CYP blocked, but MAO still active)

-F-PEA
Beta-F~8.4> 60 minHigh Stability. Low pKa reduces MAO affinity.

-difluoro-PEA
Beta-di-F~7.2> 120 minNegligible MAO metabolism; renal clearance dominates.
2C-H (2,5-dimethoxy-PEA)Ring-OMe~9.620 minRing hydroxylation / O-demethylation
2C-F (4-fluoro analog)4-F + OMe~9.6> 180 minSynergistic. 4-F blocks CYP; OMe hinders MAO.
Key Takeaways for Drug Design:
  • Don't rely on Para-F alone: While 4-fluorination stops CYP attack at that specific carbon, it does not protect the amine from MAO.

  • The Beta-F Switch: If MAO liability is the problem,

    
    -fluorination is the solution. It is a more potent stabilizer than ring fluorination for simple PEAs.
    
  • Synergy: The most stable derivatives (like the 2C-F series) combine steric bulk/electronic blocking on the ring with modifications that protect the amine.

References

  • Meyerson, L. R., & Fuller, R. W. (1978).[9] Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Research Communications in Chemical Pathology and Pharmacology.

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis.

  • Merck Millipore. (n.d.). Metabolic Stability Assay Protocol.

  • Enamine. (n.d.). Hepatic Microsomal Stability (human, rat or mouse).

Sources

A Technical Guide to the Lipophilicity and LogP of 2-Fluoro-2-phenylethan-1-amine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Lipophilicity in Neurotherapeutics

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of modern drug design. It is quantitatively expressed as the logarithm of the partition coefficient (LogP), which measures the equilibrium distribution of a compound between an immiscible organic solvent (typically n-octanol) and water. This parameter is a critical determinant of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3] In the realm of neurotherapeutics, where crossing the blood-brain barrier (BBB) is a prerequisite for efficacy, LogP is not merely a physicochemical descriptor but a key predictor of therapeutic potential. An optimal LogP value—generally considered to be in the range of 1.5 to 2.7—is required to balance the passive diffusion across the lipidic BBB with sufficient aqueous solubility to prevent issues like high metabolic turnover and toxicity.[3][4]

This guide provides a comprehensive technical analysis of the lipophilicity of 2-Fluoro-2-phenylethan-1-amine, a fluorinated phenethylamine analog. Given the absence of direct experimental data for this specific molecule, this document synthesizes predictive data, a rigorous comparative analysis with structurally related compounds, and an overview of gold-standard experimental methodologies. The objective is to equip researchers, medicinal chemists, and drug development professionals with a robust understanding of this compound's potential pharmacokinetic behavior, grounded in established scientific principles.

Physicochemical Profile of 2-Fluoro-2-phenylethan-1-amine

The foundational properties of the target molecule are summarized below. The LogP value presented is a computationally derived estimate, which serves as the basis for further analysis in this guide.

PropertyValueSource
IUPAC Name 2-Fluoro-2-phenylethan-1-amine-
CAS Number 55601-20-2[5]
Molecular Formula C₈H₁₀FN[5]
Molecular Weight 139.17 g/mol [5]
Calculated LogP 1.6559 [5]

In-Depth Analysis of LogP: Prediction, Comparison, and Structural Rationale

The Utility and Framework of Predictive LogP Models

In early-stage drug discovery, in silico prediction of LogP is an indispensable tool for prioritizing candidates. These computational models generally fall into two categories: fragment-based methods, which sum the lipophilicity contributions of molecular substructures, and property-based methods, which use whole-molecule descriptors like polarizability and partial atomic charges to build regression models.[6][7] More recently, machine learning and neural network approaches have demonstrated increasing accuracy.[8][9] While these predictions are highly valuable, they are estimations. Their accuracy is highest for molecules similar to those in the model's training set and may decrease for novel scaffolds.[10] Therefore, a predicted value, such as the 1.66 for our target compound, should be viewed as a well-grounded hypothesis that warrants experimental confirmation.

The Influence of Benzylic Fluorination on Lipophilicity

The strategic introduction of fluorine is a prevalent tactic in medicinal chemistry to modulate physicochemical properties.[11] Replacing a hydrogen atom with fluorine typically increases lipophilicity due to fluorine's larger van der Waals radius compared to hydrogen.[12] However, the effect is nuanced. The extreme electronegativity of fluorine can increase the local dipole moment of a molecule, which can enhance polarity and slightly counteract the increase in lipophilicity.[13][14] In the case of 2-Fluoro-2-phenylethan-1-amine, the fluorine atom is on an aliphatic carbon adjacent to the phenyl ring (a benzylic position). This placement is expected to modestly increase the LogP compared to its non-fluorinated parent, phenethylamine.

Comparative LogP Data of Structural Analogs

To contextualize the predicted LogP of 1.66, it is instructive to compare it with the known LogP values of structurally similar molecules. This comparative analysis provides a framework for understanding the lipophilic contribution of the benzylic fluorine atom relative to other common substituents.

CompoundStructureLogP ValueTypeRationale for Comparison
PhenethylamineC₈H₁₁N1.41Experimental[15][16]The direct non-fluorinated parent compound.
2-Fluoro-2-phenylethan-1-amine C₈H₁₀FN ~1.66 Calculated [5]Target Molecule.
1-PhenethylamineC₈H₁₁N1.49Calculated[17]Positional isomer of the parent compound.
AmphetamineC₉H₁₃N1.8Experimental[4][18]Adds a methyl group, providing a lipophilicity benchmark.
p-FluorophenethylamineC₈H₁₀FN1.3Calculated[19]Moves the fluorine to the aromatic ring, showing a different effect.
PhenylpropanolamineC₉H₁₃NO0.67Experimental[4]Adds a hydroxyl group, which significantly decreases lipophilicity.

Analysis: The experimental LogP of the parent compound, phenethylamine, is 1.41.[15][16] The calculated LogP of 1.66 for 2-Fluoro-2-phenylethan-1-amine represents an increase of ~0.25 log units. This aligns with the chemical principle that substituting an aliphatic hydrogen with fluorine generally imparts a small but positive contribution to lipophilicity.[12] Furthermore, the LogP of amphetamine (1.8) is slightly higher, suggesting that an α-methyl group contributes more to lipophilicity than a benzylic fluorine atom in this scaffold.[4]

Implications for Central Nervous System (CNS) Drug Development

The predicted LogP of ~1.66 places 2-Fluoro-2-phenylethan-1-amine squarely within the desirable range for CNS-active compounds.[4] This moderate lipophilicity suggests a favorable balance: it is likely high enough to facilitate passive transport across the BBB, yet not so high as to risk poor aqueous solubility, rapid metabolic clearance, or off-target toxicity associated with excessive lipophilicity.[3][] This positions the molecule as a promising scaffold for neurotherapeutic development, meriting further investigation and experimental validation of its key physicochemical properties.

Standard Methodologies for Experimental LogP Determination

While predictive models are invaluable, experimental verification is the definitive standard. The Organization for Economic Co-operation and Development (OECD) has established standardized guidelines for LogP determination that ensure data is reliable and reproducible.

Gold Standard: The Shake-Flask Method (OECD 107)

This method directly measures the partitioning of a compound between n-octanol and water and is considered the benchmark for LogP determination.[21]

Causality and Trustworthiness: The protocol's integrity relies on ensuring true equilibrium is reached and that the phases are completely separated. Pre-saturation of the solvents prevents volume changes upon mixing. Centrifugation is a critical step to break any micro-emulsions that would artificially inflate the concentration in the aqueous phase.[22] A final mass balance check, where the total amount of recovered compound is compared to the initial amount, validates the experimental run.

Step-by-Step Protocol:

  • Preparation of Solvents: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by a separation period.

  • Test Substance Preparation: A stock solution of 2-Fluoro-2-phenylethan-1-amine is prepared in n-octanol.

  • Partitioning: The stock solution is added to a test vessel containing a known ratio of the pre-saturated n-octanol and water. The OECD guideline recommends performing runs at three different phase volume ratios.[21]

  • Equilibration: The vessel is agitated gently at a constant temperature (e.g., 25°C) until equilibrium is reached.[22]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.[21]

  • Concentration Analysis: The concentration of the test substance in each phase is determined using a suitable analytical technique (e.g., HPLC-UV, GC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Shake_Flask_Method_OECD_107 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents 1. Pre-saturate n-Octanol & Water Stock 2. Prepare Stock Solution in n-Octanol Mix 3. Mix Stock with Solvent Phases Stock->Mix Agitate 4. Agitate to Equilibrium Mix->Agitate Centrifuge 5. Centrifuge for Phase Separation Agitate->Centrifuge Analyze 6. Measure Concentration in Each Phase (HPLC/GC) Centrifuge->Analyze Calculate 7. Calculate P = [Octanol]/[Water] Analyze->Calculate LogP LogP = log10(P) Calculate->LogP

Caption: Workflow for the OECD 107 Shake-Flask Method.

High-Throughput Screening: The HPLC Method (OECD 117)

For more rapid screening of compounds, the reverse-phase high-performance liquid chromatography (RP-HPLC) method is employed. It correlates a compound's retention time with its lipophilicity.[23][24]

Causality and Trustworthiness: This is an indirect method whose accuracy is entirely dependent on the quality of the calibration. A set of reference compounds with accurately known LogP values must be run to create a calibration curve that plots retention time against LogP. The LogP of the test compound is then interpolated from this curve.[25] The isocratic mobile phase ensures that retention is solely a function of the compound's interaction with the stationary phase, providing a consistent measure of lipophilicity.[26]

Step-by-Step Protocol:

  • System Preparation: An HPLC system with a C18 reverse-phase column is used. The mobile phase is typically a mixture of methanol and water.

  • Calibration: A series of 5-7 reference compounds with well-established LogP values spanning the expected range are injected individually.

  • Calibration Curve Generation: The retention time (t_R) for each standard is recorded. The logarithm of the retention factor (log k) is plotted against the known LogP values to generate a linear regression curve.

  • Sample Analysis: The test substance, 2-Fluoro-2-phenylethan-1-amine, is injected under the identical HPLC conditions.

  • Retention Time Measurement: The retention time for the test substance is determined in duplicate.[25]

  • LogP Interpolation: The log k for the test substance is calculated and its LogP value is determined by interpolation from the calibration curve.

Caption: Workflow for the OECD 117 HPLC Method.

Conclusion

The lipophilicity of 2-Fluoro-2-phenylethan-1-amine, characterized by a predicted LogP of approximately 1.66, suggests it is a well-positioned candidate for CNS drug discovery. This value, supported by a comparative analysis with non-fluorinated and otherwise substituted phenethylamine analogs, indicates a moderate lipophilicity that is favorable for balancing blood-brain barrier permeability with acceptable pharmacokinetic properties. While computational and comparative data provide a strong directional hypothesis, this guide underscores the necessity of empirical validation. The definitive characterization of this molecule's LogP requires experimental determination using standardized protocols, such as the OECD 107 shake-flask or OECD 117 HPLC methods, to provide the robust and reliable data essential for advancing a compound in the drug development pipeline.

References

  • Phenylpropanolamine - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

  • Phenethylamine - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method | OECD. (2004). Retrieved February 10, 2026, from [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling | Journal of Medicinal Chemistry - ACS Publications. (2022). Retrieved February 10, 2026, from [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. (2002). Retrieved February 10, 2026, from [Link]

  • The influence of aliphatic fluorination on lipophilicity - ResearchGate. (2019). Retrieved February 10, 2026, from [Link]

  • OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice. (2021). Retrieved February 10, 2026, from [Link]

  • Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC. (2021). Retrieved February 10, 2026, from [Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity | Journal of Medicinal Chemistry - ACS Publications. (2021). Retrieved February 10, 2026, from [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH. (2020). Retrieved February 10, 2026, from [Link]

  • Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. (2013). Retrieved February 10, 2026, from [Link]

  • The role of fluorine in medicinal chemistry: Review Article. (2007). Retrieved February 10, 2026, from [Link]

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method | OECD. (2004). Retrieved February 10, 2026, from [Link]

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method - Northeastern University. (n.d.). Retrieved February 10, 2026, from [Link]

  • Comparison of Predictivities of Log P Calculation Models Based on Experimental Data for 134 Simple Organic Compounds | Semantic Scholar. (2007). Retrieved February 10, 2026, from [Link]

  • 1-Phenethylamine | C8H11N | CID 7408 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]

  • The influence of lipophilicity in drug discovery and design | Request PDF - ResearchGate. (2012). Retrieved February 10, 2026, from [Link]

  • Determination of the Partition Coefficient n-octanol/water - Biotecnologie BT. (n.d.). Retrieved February 10, 2026, from [Link]

  • Machine Learning Methods for LogP Prediction: Pt. 1 - Ricardo Avila. (2019). Retrieved February 10, 2026, from [Link]

  • OECD 107, OECD 117 and OECD 123 - Phytosafe. (n.d.). Retrieved February 10, 2026, from [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. (1995). Retrieved February 10, 2026, from [Link]

  • Showing Compound 2-Phenylethylamine (FDB010580) - FooDB. (2010). Retrieved February 10, 2026, from [Link]

  • OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences. (n.d.). Retrieved February 10, 2026, from [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). Retrieved February 10, 2026, from [Link]

  • A High-Throughput Method for Lipophilicity Measurement - PMC - NIH. (2007). Retrieved February 10, 2026, from [Link]

  • (-)-Amphetamine | C9H13N | CID 32893 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]

  • The influence of lipophilicity in drug discovery and design - PubMed. (2012). Retrieved February 10, 2026, from [Link]

  • The influence of lipophilicity in drug discovery and design | Semantic Scholar. (2012). Retrieved February 10, 2026, from [Link]

  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021). Retrieved February 10, 2026, from [Link]

  • 1-Phenethylamine, (-)- | C8H11N | CID 75818 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]

  • Dextroamphetamine | C9H13N | CID 5826 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]

  • Phenethylamine | C8H11N | CID 1001 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]

  • Amphetamine | C9H13N | CID 3007 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]

  • p-Fluorophenethylamine | C8H10FN | CID 4653 - PubChem. (n.d.). Retrieved February 10, 2026, from [Link]

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The Strategic Incorporation of Fluorine in Neurotransmitter Analogs: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substitution of hydrogen with fluorine in neurotransmitter analogs represents a cornerstone of modern medicinal chemistry and drug discovery. This strategic manipulation of molecular architecture has yielded compounds with profoundly altered pharmacological profiles, offering enhanced potency, selectivity, metabolic stability, and the ability to cross the blood-brain barrier. This in-depth technical guide provides a comprehensive overview of the history, discovery, and application of fluorinated neurotransmitter analogs. We will delve into the fundamental principles governing the effects of fluorination, explore the synthesis and properties of key analog classes—including those of dopamine, serotonin, and GABA—and detail their critical role in advancing our understanding of neurological function and disease through techniques such as Positron Emission Tomography (PET). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine in the design of next-generation neurological therapeutics and research tools.

Introduction: The Power of a Single Atom

In the intricate dance of neurotransmission, the precise chemical structure of a signaling molecule is paramount. Even subtle modifications can dramatically alter its interaction with receptors, transporters, and metabolic enzymes. Among the vast toolkit of the medicinal chemist, the introduction of fluorine stands out as a uniquely powerful strategy.[1] The smallest and most electronegative of the halogens, fluorine imparts a range of desirable properties to organic molecules, making it an indispensable element in modern drug discovery.[1][2]

The strategic incorporation of fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as Cytochrome P450s.[2][3] This can significantly increase the half-life of a drug, leading to improved pharmacokinetic profiles.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity and basicity (pKa) of nearby functional groups, which in turn influences a molecule's solubility, membrane permeability, and binding affinity for its target.[3][4]

  • Improved Target Affinity and Selectivity: The introduction of fluorine can alter the electronic distribution and conformation of a molecule, leading to more favorable interactions with its biological target and potentially increasing its selectivity for a specific receptor subtype.[5][6]

  • Enhanced Blood-Brain Barrier (BBB) Penetration: The lipophilicity of a molecule is a key determinant of its ability to cross the BBB. Fluorination can increase lipophilicity, facilitating the entry of drugs into the central nervous system (CNS).[7][8]

This guide will provide a comprehensive exploration of these principles through the lens of fluorinated neurotransmitter analogs, from their historical origins to their cutting-edge applications.

A Historical Perspective: From Curiosity to Cornerstone

The journey of organofluorine chemistry began in the 19th century, long before the unique biological properties of fluorinated compounds were fully appreciated.[9] The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862.[9] However, it was the mid-20th century that marked a turning point. The discovery of the profound biological effects of fluorination, exemplified by the work of Fried on 9α-fluorohydrocortisone acetate, ignited a wave of interest in the pharmaceutical applications of fluorine.[2] The first fluorinated drug to be marketed was Florinef acetate in 1954.[10][11]

The application of fluorine to neurotransmitter research followed, driven by the need for more stable and potent pharmacological tools. Early work focused on creating fluorinated analogs of key neurotransmitters to probe their structure-activity relationships and metabolic pathways. This laid the groundwork for the development of fluorinated drugs targeting the CNS, including antidepressants, antipsychotics, and anxiolytics.[2] A pivotal advancement was the use of the positron-emitting isotope, fluorine-18 (¹⁸F), in the development of radiotracers for PET imaging.[7][12] This technology has revolutionized the study of the living human brain, allowing for the non-invasive visualization and quantification of neurotransmitter systems in both healthy and diseased states.[12][13]

The Science of Fluorination: Causality Behind the Effects

The profound impact of fluorine on a molecule's biological activity stems from its unique atomic and bonding properties. Understanding these fundamental principles is crucial for the rational design of fluorinated neurotransmitter analogs.

The Carbon-Fluorine Bond: A Pillar of Stability

The C-F bond is the strongest single bond in organic chemistry. This exceptional strength is a direct consequence of the large difference in electronegativity between carbon and fluorine, resulting in a highly polarized and stable bond. This inherent stability makes the C-F bond resistant to enzymatic cleavage, a common route of drug metabolism. By strategically replacing a metabolically vulnerable C-H bond with a C-F bond, medicinal chemists can block oxidative metabolism and significantly extend a compound's duration of action.[3]

Electronic Effects: Modulating Acidity and Basicity

Fluorine's powerful electron-withdrawing nature exerts a significant inductive effect, influencing the acidity and basicity of nearby functional groups.[4] For example, the introduction of a fluorine atom near a basic amine group will lower its pKa, making it less protonated at physiological pH. This can have a cascade of effects, including altered solubility, reduced non-specific binding, and modified interactions with the target receptor.[3]

Conformational Control and Binding Affinity

While fluorine is isosteric with hydrogen in terms of size, its electronic properties can induce significant conformational changes in a molecule.[3] These conformational biases can pre-organize a ligand into a bioactive conformation that is more favorable for binding to its target receptor, thereby increasing its potency. Furthermore, the polarized C-F bond can participate in favorable electrostatic interactions within the receptor's binding pocket, further enhancing affinity.[5]

Fluorinated Analogs of Key Neurotransmitter Systems

The principles of fluorination have been successfully applied to virtually every major neurotransmitter system. This section will explore some of the most significant examples.

The Dopaminergic System

The dopamine system is a critical target for drugs treating a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[13] Fluorinated dopamine analogs have been instrumental in both understanding and treating these conditions.

  • L-DOPA Analogs for PET Imaging: 6-[¹⁸F]Fluoro-L-DOPA ([¹⁸F]FDOPA) is a gold-standard PET tracer for imaging the presynaptic dopamine synthesis capacity in the brain.[10][13] Its uptake and conversion to [¹⁸F]fluorodopamine provide a direct measure of the integrity of dopaminergic neurons, which is crucial for the diagnosis and monitoring of Parkinson's disease.[10]

  • Dopamine Receptor Ligands: A vast number of fluorinated compounds have been developed as selective agonists and antagonists for dopamine receptor subtypes (D₁, D₂, D₃, D₄, and D₅). For example, the introduction of fluorine into benzamide analogs has yielded potent and selective D₃ receptor ligands, which are being investigated for their therapeutic potential in addiction and other disorders.[14][15][16] Replacing a methoxy group with a fluoroethoxy group in certain ligand series has been shown to maintain or even improve D₃ receptor affinity.[15]

CompoundTargetAffinity (Ki, nM)Selectivity (vs. D₂)Reference
18a D₃1.1~25-fold[14]
20e D₃0.17163-fold[14]
Eticlopride D₂~0.3-0.8-[17]
N-(2-fluoroethyl)-eticlopride D₂~5-10-[17]
N-(3-fluoropropyl)-eticlopride D₂~2-5-[17]
The Serotonergic System

The serotonin (5-HT) system is implicated in the regulation of mood, anxiety, sleep, and cognition. Fluorinated serotonin analogs have led to the development of blockbuster drugs and invaluable research tools.

  • Selective Serotonin Reuptake Inhibitors (SSRIs): The introduction of a trifluoromethyl group into the structure of fluoxetine (Prozac) is a classic example of how fluorination can enhance metabolic stability and potency. This modification blocks a key site of metabolism, leading to a longer half-life and improved therapeutic efficacy.

  • 5-HT Receptor Ligands for PET Imaging: [¹⁸F]-altanserin and [¹⁸F]-setoperone are widely used PET tracers for imaging 5-HT₂A receptors, which are implicated in depression and schizophrenia. More recently, agonists like ¹⁸F-NLX-112 are being used to image functionally-responsive 5-HT₁A receptors.[18] The development of fluorinated 5-HT₁A receptor antagonists like [¹⁸F]Mefway has also been a significant achievement, providing tools to study this receptor in vivo.[19]

The GABAergic System

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Modulating GABAergic neurotransmission is a key strategy for treating epilepsy, anxiety, and pain.

  • GABA Analogs: The synthesis of fluorinated GABA analogs has been an active area of research.[20] For instance, β-polyfluoroalkyl-GABAs have been synthesized and shown to be bioisosteres of the blockbuster drug Pregabalin.[20] Interestingly, while being structural analogs, some of these fluorinated compounds did not act as functional GABA analogs, highlighting the subtle yet profound impact of fluorination on biological activity.[20] Stereoselective fluorination has also been used to create conformationally biased GABA analogs, with different stereoisomers exhibiting distinct activities at GABA receptors.[21]

The Role of ¹⁸F in Positron Emission Tomography (PET)

The positron-emitting isotope fluorine-18 (¹⁸F) has become the radionuclide of choice for many PET imaging applications in neuroscience.[12] Its favorable physical properties, including a relatively long half-life of 109.8 minutes and low positron energy, make it ideal for both on-site production and distribution to satellite imaging centers.[22]

The development of ¹⁸F-labeled neurotransmitter analogs has provided an unprecedented window into the living human brain, enabling researchers and clinicians to:

  • Quantify Receptor and Transporter Density: PET imaging with ¹⁸F-labeled ligands allows for the non-invasive measurement of the concentration of specific receptors and transporters in different brain regions.[12] This is invaluable for understanding the neurochemical changes associated with neurological and psychiatric disorders.

  • Assess Enzyme Activity: Tracers like [¹⁸F]FDOPA can be used to measure the activity of enzymes involved in neurotransmitter synthesis.[13]

  • Monitor Disease Progression and Treatment Response: PET imaging can be used to track changes in neurotransmitter systems over time, providing objective biomarkers for disease progression and the efficacy of therapeutic interventions.[23]

  • Facilitate Drug Development: In vivo imaging with ¹⁸F-tracers is a powerful tool in drug development, allowing for the assessment of target engagement and the optimization of drug dosage and delivery.[12]

Methodologies and Experimental Protocols

The synthesis and evaluation of fluorinated neurotransmitter analogs involve a range of specialized techniques. This section provides an overview of key experimental workflows.

Synthetic Strategies for Fluorination

The introduction of fluorine into a molecule can be achieved through various synthetic methods. The choice of method depends on the desired position of the fluorine atom, the chemical nature of the substrate, and whether a stable (¹⁹F) or radioactive (¹⁸F) isotope is being used.

This is the most common method for introducing ¹⁸F for PET applications. It typically involves the displacement of a good leaving group (e.g., tosylate, mesylate, or a halogen) with [¹⁸F]fluoride ion.

Example Protocol: Synthesis of [¹⁸F]Mefway [19]

  • Precursor Preparation: The corresponding tosylate precursor of Mefway is synthesized.

  • Radiolabeling: The precursor is reacted with [¹⁸F]fluoride, which is produced in a cyclotron and activated using a phase-transfer catalyst such as Kryptofix 2.2.2. and potassium carbonate. The reaction is typically carried out in an aprotic solvent like acetonitrile at an elevated temperature.

  • Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate the [¹⁸F]Mefway from unreacted precursor and other byproducts.

  • Formulation: The purified [¹⁸F]Mefway is formulated in a physiologically compatible solution for injection.

In Vitro Evaluation: Receptor Binding Assays

Receptor binding assays are essential for determining the affinity and selectivity of a novel fluorinated analog for its target.

Example Protocol: Dopamine D₃ Receptor Binding Assay [14]

  • Membrane Preparation: Cell membranes expressing the human dopamine D₃ receptor are prepared from a stable cell line (e.g., HEK293 cells).

  • Radioligand: A known high-affinity radioligand for the D₃ receptor (e.g., [³H]spiperone) is used.

  • Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the fluorinated analog).

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) is then calculated from the IC₅₀ value.

In Vivo Evaluation: PET Imaging

PET imaging studies in animal models and humans are the ultimate validation of a novel ¹⁸F-labeled neurotransmitter analog.

Example Protocol: [¹⁸F]FDOPA PET Imaging in a Primate Model

  • Animal Preparation: A non-human primate is anesthetized and positioned in the PET scanner.

  • Radiotracer Injection: A bolus of [¹⁸F]FDOPA is injected intravenously.

  • Dynamic Imaging: Dynamic PET data are acquired over a period of 90-120 minutes.

  • Arterial Blood Sampling: Arterial blood samples are taken throughout the scan to measure the concentration of the radiotracer in the plasma, which is used as an input function for kinetic modeling.

  • Image Reconstruction and Analysis: The PET data are reconstructed to generate images of radiotracer distribution in the brain. Regions of interest (ROIs) are drawn on specific brain structures (e.g., striatum, cerebellum), and time-activity curves are generated.

  • Kinetic Modeling: The time-activity curves are analyzed using appropriate kinetic models to estimate parameters such as the rate of radiotracer uptake and conversion, which reflect the dopamine synthesis capacity.

Visualizations

Signaling Pathway of Dopamine

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine AADC Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft DAT Dopamine Transporter (DAT) D2R D2 Receptor G_protein G-protein D2R->G_protein Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Effector Cellular Response PKA->Effector Synaptic Cleft->DAT Reuptake Synaptic Cleft->D2R

Caption: Dopamine synthesis, release, reuptake, and postsynaptic signaling.

Experimental Workflow for PET Radiotracer Evaluation

PET_Workflow cluster_synthesis Radiosynthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Precursor Precursor Synthesis Radiolabeling 18F-Radiolabeling Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification QC Quality Control Purification->QC Binding_Assay Receptor Binding Assays QC->Binding_Assay Animal_PET Animal PET/CT Imaging QC->Animal_PET Autoradiography Autoradiography Binding_Assay->Autoradiography Metabolite_Analysis Metabolite Analysis Animal_PET->Metabolite_Analysis Human_PET Human PET Imaging Animal_PET->Human_PET Clinical Translation

Caption: Workflow for the development and evaluation of a novel PET radiotracer.

Conclusion and Future Directions

The strategic incorporation of fluorine has fundamentally transformed the landscape of neurotransmitter research and drug development. From enhancing the therapeutic potential of CNS drugs to enabling the non-invasive imaging of the living brain, the impact of this single atom is undeniable. The continued development of novel fluorination methodologies, coupled with a deeper understanding of the intricate structure-activity relationships of fluorinated compounds, will undoubtedly lead to the creation of even more sophisticated and effective tools for diagnosing and treating neurological and psychiatric disorders. The future of fluorinated neurotransmitter analogs is bright, with the promise of delivering precision medicines and personalized diagnostics that will ultimately improve the lives of patients worldwide.

References

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Deoxyfluorination of 2-Amino-1-phenylethanol using Diethylaminosulfur Trifluoride (DAST)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2][3] Judicious placement of this small, highly electronegative atom can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity, and pKa, thereby enhancing its overall therapeutic profile.[3][4][5] Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, stands out as a pivotal transformation in this endeavor, offering a direct route to valuable fluorinated analogues from readily available alcohol precursors.[6][7][8] This guide provides an in-depth exploration of the deoxyfluorination of 2-amino-1-phenylethanol using Diethylaminosulfur Trifluoride (DAST), a powerful yet hazardous reagent that demands meticulous handling and a thorough understanding of its reactivity.

Diethylaminosulfur Trifluoride (DAST): A Double-Edged Sword in Fluorination Chemistry

DAST (CAS No. 38078-09-0) is a versatile and widely employed reagent for the conversion of alcohols to alkyl fluorides, and aldehydes or ketones to geminal difluorides.[9][10] Its popularity stems from its efficacy under relatively mild conditions. However, DAST is notoriously hazardous. It is a corrosive, flammable liquid that reacts violently with water and can decompose explosively upon heating, typically above 50°C.[9] Therefore, stringent adherence to safety protocols is not merely recommended but absolutely critical for its safe application in the laboratory.

Critical Safety Protocols for DAST

Before handling DAST, a comprehensive review of its Safety Data Sheet (SDS) is mandatory.[11][12] The following are non-negotiable safety measures:

  • Engineered Controls : All manipulations involving DAST must be conducted within a certified chemical fume hood with excellent ventilation to mitigate the risk of inhaling harmful vapors.[13]

  • Personal Protective Equipment (PPE) : At a minimum, this includes a flame-retardant lab coat, chemical-resistant gloves (such as neoprene or nitrile), and full-face protection (safety goggles and a face shield).

  • Incompatible Materials : DAST is incompatible with water, glass (can etch), acids, strong bases, and strong oxidizing agents.[9] Reactions should be carried out in inert plasticware (e.g., PFA, FEP) or meticulously dried glassware.

  • Storage : DAST should be stored in a tightly sealed container, often under an inert atmosphere, in a cool, dry, and well-ventilated area, preferably in a freezer below 0°C to maintain stability.[13]

  • Quenching : Accidental spills and residual reagent in reaction vessels must be quenched cautiously. A slow, dropwise addition of the reaction mixture to a stirred, cooled solution of saturated aqueous sodium bicarbonate is a common procedure.[14][15] For larger quantities, more robust quenching protocols may be necessary.[16]

The Deoxyfluorination of 2-Amino-1-phenylethanol: Mechanism and Rationale

The conversion of 2-amino-1-phenylethanol to 2-amino-1-fluoro-1-phenylethane is a valuable transformation for generating chiral fluorinated building blocks for pharmaceutical synthesis.[17][18] The reaction proceeds via a nucleophilic substitution mechanism, typically with inversion of stereochemistry if the hydroxyl-bearing carbon is a chiral center.

Mechanistic Pathway

The generally accepted mechanism for the deoxyfluorination of an alcohol with DAST involves two key stages:

  • Activation of the Hydroxyl Group : The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of DAST. This is followed by the elimination of hydrogen fluoride (HF) to form an alkoxyaminosulfur difluoride intermediate. This intermediate is a much better leaving group than the original hydroxyl group.[19]

  • Nucleophilic Displacement : The fluoride ion, generated in the previous step or present from the reagent, then acts as a nucleophile, attacking the carbon atom bearing the activated oxygen group. This can proceed through either an SN1 or SN2 pathway, depending on the substrate's structure. For secondary benzylic alcohols like 2-amino-1-phenylethanol, an SN2 pathway with inversion of configuration is often favored, though carbocationic rearrangements are a potential side reaction.[19]

dot digraph "Deoxyfluorination_Mechanism" { graph [fontname="Arial", fontsize=12, label="Figure 1: Proposed Mechanism for DAST-mediated Deoxyfluorination", labelloc=b, labeljust=c, width=7.6, height=4, dpi=100]; node [shape=plaintext, fontname="Arial", fontsize=12]; rankdir=LR;

// Nodes Substrate [label="2-Amino-1-phenylethanol"]; DAST [label="DAST (Et2NSF3)"]; Intermediate [label="Alkoxyaminosulfur\nDifluoride Intermediate"]; Product [label="2-Amino-1-fluoro-1-phenylethane"]; HF [label="HF"]; Et2NSOF [label="Et2NSOF"];

// Edges Substrate -> Intermediate [label="+ DAST"]; Intermediate -> Product [label="+ F- (SN2)"]; Intermediate -> HF [style=dashed]; Product -> Et2NSOF [style=dashed, label="Byproducts"]; }

Caption: Figure 1: Proposed Mechanism for DAST-mediated Deoxyfluorination.

Experimental Protocol: Deoxyfluorination of 2-Amino-1-phenylethanol

This protocol provides a detailed, step-by-step methodology for the deoxyfluorination of 2-amino-1-phenylethanol using DAST.

Materials and Reagents
Material/Reagent Grade Supplier Notes
2-Amino-1-phenylethanol≥98%Sigma-AldrichEnsure it is dry before use.
Diethylaminosulfur Trifluoride (DAST)≥95%Sigma-AldrichHandle with extreme caution.[13]
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichUse a freshly opened bottle or dry over molecular sieves.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Sci.For quenching the reaction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFisher Sci.For drying the organic layer.
Diethyl Ether (Et₂O)ACS ReagentFisher Sci.For extraction.
Hydrochloric Acid (HCl)1 M solutionFisher Sci.For pH adjustment during workup.
Sodium Hydroxide (NaOH)1 M solutionFisher Sci.For pH adjustment during workup.
Step-by-Step Procedure

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 2: Experimental Workflow", labelloc=b, labeljust=c, width=7.6, height=5, dpi=100]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start: Dry Reaction Vessel\nunder Inert Atmosphere"]; AddSubstrate [label="Dissolve 2-amino-1-phenylethanol\nin anhydrous DCM"]; Cool [label="Cool reaction mixture to -78 °C\n(Dry ice/acetone bath)"]; AddDAST [label="Slowly add DAST dropwise\nvia syringe"]; Stir [label="Stir at -78 °C for 1 hour,\nthen warm to room temperature\nand stir for 2-4 hours"]; Quench [label="Cautiously quench by adding\n to saturated NaHCO₃ solution at 0 °C"]; Extract [label="Extract with DCM"]; Wash [label="Wash organic layer with brine"]; Dry [label="Dry organic layer over Na₂SO₄"]; Concentrate [label="Concentrate in vacuo"]; Purify [label="Purify by column chromatography"]; Characterize [label="Characterize the product\n(NMR, MS, etc.)"];

// Edges Start -> AddSubstrate; AddSubstrate -> Cool; Cool -> AddDAST; AddDAST -> Stir; Stir -> Quench; Quench -> Extract; Extract -> Wash; Wash -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> Characterize; }

Caption: Figure 2: Experimental Workflow.

  • Reaction Setup : Under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-1-phenylethanol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolution : Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material. A typical concentration is 0.1-0.5 M.

  • Cooling : Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of DAST : Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution via a syringe.[20] Maintain the internal temperature below -70 °C during the addition. A rapid addition can lead to uncontrolled side reactions.

  • Reaction Progression : Stir the reaction mixture at -78 °C for 1 hour.[14] Then, allow the reaction to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : In a separate flask, prepare a stirred solution of saturated aqueous sodium bicarbonate cooled to 0 °C. Cautiously and slowly add the reaction mixture to the bicarbonate solution via a dropping funnel.[14][15] Be aware of gas evolution (CO₂).

  • Workup :

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or DCM/methanol).

Product Characterization

The successful synthesis of 2-amino-1-fluoro-1-phenylethane should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons, the methine proton adjacent to the fluorine (which will be a doublet of doublets due to coupling with both the fluorine and the adjacent methylene protons), and the methylene protons of the amino group.

    • ¹⁹F NMR: This is a crucial technique for confirming the presence of the fluorine atom. A single resonance will be observed, and its chemical shift will be characteristic of a benzylic fluoride.[21][22]

    • ¹³C NMR: The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or another soft ionization technique should show the molecular ion peak corresponding to the product's mass.

Conclusion and Future Perspectives

The deoxyfluorination of 2-amino-1-phenylethanol using DAST is a powerful method for synthesizing a valuable fluorinated building block. While the hazardous nature of DAST necessitates stringent safety protocols, a well-executed procedure can provide the desired product in good yield. The resulting 2-amino-1-fluoro-1-phenylethane can be utilized in the synthesis of novel pharmaceutical candidates, where the introduction of fluorine can lead to improved drug properties.[1][3][4] The development of safer and more user-friendly fluorinating reagents, such as Deoxo-Fluor and PyFluor, offers promising alternatives to DAST, potentially with improved thermal stability and selectivity.[9][23][24] However, DAST remains a relevant and effective tool in the synthetic chemist's arsenal when handled with the appropriate care and expertise.

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Application Note & Protocol: Strategic Incorporation of 2-Fluoro-2-phenylethan-1-amine into Peptide Backbones for Enhanced Conformational Control and Stability

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of 2-Fluoro-2-phenylethan-1-amine, a β-amino acid, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We delve into the scientific rationale, synthesis of the fluorinated building block, step-by-step peptide synthesis, and subsequent analytical characterization. The unique stereoelectronic properties of fluorine, including the gauche effect, can enforce specific conformational pre-organization in the peptide backbone, potentially leading to enhanced proteolytic stability and receptor binding affinity.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the benefits of β-fluorination in their peptide discovery programs.

Scientific Rationale: The Power of Fluorine in Peptide Design

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to the physicochemical properties of a molecule with minimal steric penalty.[4] In peptide science, this translates to several desirable enhancements:

  • Enhanced Proteolytic Stability: The introduction of non-natural amino acids, such as β-amino acids, can render peptide bonds resistant to cleavage by endogenous proteases, a primary hurdle in the development of peptide therapeutics.[1][2][5][6] The electron-withdrawing nature of fluorine can further shield the adjacent amide bond from enzymatic hydrolysis.

  • Conformational Control via the Gauche Effect: The C-F bond is highly polarized. This polarity leads to a stereoelectronic preference for a gauche conformation between the fluorine atom and an adjacent electronegative atom or electron-rich group (e.g., the amine in the peptide backbone).[7][8][9] This effect can be exploited to "lock" the peptide backbone into a desired bioactive conformation, reducing the entropic penalty upon binding to a target.[3]

  • Modulation of Physicochemical Properties: Fluorination can increase a peptide's hydrophobicity and binding affinity for target proteins.[10][11] It also provides a unique spectroscopic handle for ¹⁹F NMR studies, allowing for detailed investigation of peptide conformation and dynamics without interference from endogenous signals.[12][13][14][15]

Our focus, 2-Fluoro-2-phenylethan-1-amine, is a β-amino acid. Its incorporation introduces an additional carbon into the peptide backbone, fundamentally altering the secondary structure and providing a scaffold for novel folding patterns.[16]

Synthesis of the Key Building Block: Fmoc-Protected 2-Fluoro-2-phenylethan-1-amine

Reliable access to the enantiomerically pure, Fmoc-protected building block is paramount for successful peptide synthesis. While several methods for the enantioselective synthesis of β-fluoroamines exist,[17][18][19][20] a common approach involves the organocatalytic α-fluorination of an appropriate precursor followed by stereoselective reduction and protection.

Protocol 2.1: Asymmetric Synthesis and Fmoc Protection

This protocol outlines a conceptual pathway. Researchers should consult detailed synthetic organic chemistry literature for precise, optimized conditions.[17][18]

  • Enantioselective Fluorination: Start with an appropriate phenylacetaldehyde derivative. Employ an organocatalytic method using a chiral amine catalyst (e.g., a proline derivative) and an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI) to install the fluorine atom at the α-position stereoselectively.

  • Reduction of Aldehyde: The resulting α-fluoroaldehyde is immediately reduced to the corresponding β-fluoroalcohol using a mild reducing agent like sodium borohydride (NaBH₄). This intermediate is typically more stable than the aldehyde.

  • Conversion to Amine: The hydroxyl group is converted into a good leaving group (e.g., a mesylate or tosylate) and subsequently displaced with an amine source (e.g., sodium azide followed by reduction, or through a Gabriel synthesis) to yield the chiral β-fluoroamine.

  • Fmoc Protection: The primary amine of 2-Fluoro-2-phenylethan-1-amine is protected using Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester) under basic conditions (e.g., in the presence of sodium bicarbonate or DIPEA) in a solvent like dioxane/water or DMF. The reaction progress is monitored by TLC or LC-MS.

  • Purification: The final Fmoc-protected building block is purified by flash column chromatography on silica gel to yield an analytically pure solid, ready for SPPS.

QC Checkpoint Technique Expected Result
Purity RP-HPLC>98% purity
Identity HRMS (ESI+)Correct m/z for [M+H]⁺ and [M+Na]⁺
Structure ¹H & ¹⁹F NMRCharacteristic shifts and coupling constants confirming structure and stereochemistry

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of 2-Fluoro-2-phenylethan-1-amine is achieved using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[21][22] Due to the potential for steric hindrance from the phenyl group and the β-substitution pattern, optimized coupling conditions are crucial.[23]

Diagram: Overall SPPS Workflow

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Deprotection1 2. First Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling1 3. Coupling of First Standard Amino Acid Deprotection1->Coupling1 Deprotection2 4. Fmoc Deprotection Coupling1->Deprotection2 Coupling2 5. Coupling of Fmoc-2-Fluoro-2-phenylethan-1-amine Deprotection2->Coupling2 Use HATU/DIPEA Repeat 6. Repeat Steps 4 & 5 for Subsequent Residues Coupling2->Repeat Cleavage 7. Cleavage & Global Deprotection (TFA Cocktail) Repeat->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Analysis 9. Analysis (LC-MS, MALDI-TOF) Purification->Analysis

Caption: General workflow for incorporating the fluorinated β-amino acid via SPPS.

Protocol 3.1: SPPS Incorporating the Fluorinated Residue

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)[24]

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Standard Fmoc-protected α-amino acids

  • Fmoc-2-Fluoro-2-phenylethan-1-amine

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[25]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O[26]

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Initial Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine/DMF (2 x 10 min). Wash thoroughly with DMF and DCM.

  • Standard Amino Acid Coupling: Couple the first standard Fmoc-amino acid using your laboratory's standard protocol (e.g., 4 eq. amino acid, 3.95 eq. HBTU, 6 eq. DIPEA in DMF).

  • Fmoc Deprotection: After coupling the preceding residue, perform the Fmoc deprotection as described in step 2.

  • Coupling of 2-Fluoro-2-phenylethan-1-amine:

    • Pre-activate a solution of Fmoc-2-Fluoro-2-phenylethan-1-amine (3 eq.), HATU (2.95 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated mixture to the deprotected, resin-bound peptide.

    • Allow the coupling reaction to proceed for 2-4 hours.[27] A longer coupling time is recommended due to the non-natural structure.

    • Self-Validation: Perform a Kaiser test or Chloranil test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, perform a second coupling (double coupling).

  • Chain Elongation: Repeat the deprotection and coupling cycles for the remaining amino acids in the sequence.

  • Final Cleavage and Deprotection: After the final residue is coupled and deprotected, wash the resin extensively with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether. Centrifuge, decant the ether, and repeat the ether wash 2-3 times. Dry the crude peptide pellet under vacuum.

Diagram: The HATU Coupling Reaction

HATU_Coupling cluster_0 Activation Step cluster_1 Coupling Step Fmoc-AA-COOH Fmoc-β-Phe(F)-OH ActiveEster Activated OAt-Ester [Fmoc-β-Phe(F)-OAt] Fmoc-AA-COOH->ActiveEster + HATU HATU + DIPEA HATU->ActiveEster PeptideBond Fmoc-β-Phe(F)-NH-Peptide-Resin ActiveEster->PeptideBond Nucleophilic Attack ResinPeptide H₂N-Peptide-Resin ResinPeptide->PeptideBond +

Caption: Activation of the fluorinated amino acid with HATU to form a reactive ester.

Purification and Characterization

The crude peptide must be purified and its identity confirmed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.[28]

Protocol 4.1: Peptide Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

    • Purify using a preparative RP-HPLC system with a C18 column.

    • Employ a water/acetonitrile gradient containing 0.1% TFA. A typical gradient might be 5-65% acetonitrile over 30 minutes.

    • Collect fractions and analyze by analytical LC-MS to identify those containing the pure product.

    • Pool the pure fractions and lyophilize to obtain a fluffy white powder.

  • Characterization:

    • Purity Assessment: Use analytical RP-HPLC to confirm the purity of the final product is >95%.

    • Identity Confirmation: Use Mass Spectrometry (MALDI-TOF or ESI-MS) to confirm the molecular weight of the peptide.[29][30][31] The observed mass should match the calculated theoretical mass.[13][32]

    • Structural Analysis (Optional): For detailed conformational studies, Circular Dichroism (CD) spectroscopy can be used to assess the impact of the β-fluoroamine on the peptide's secondary structure.[33][34][35] 2D-NMR spectroscopy (COSY, TOCSY, NOESY) can provide insights into the three-dimensional structure in solution.

Technique Purpose
Analytical RP-HPLC Determine purity and retention time.
Mass Spectrometry Confirm correct molecular weight.[29][36]
Circular Dichroism Analyze secondary structure (e.g., helicity, β-sheet content).[33]
¹⁹F NMR Probe the local environment of the fluorine atom.[37]

Conclusion and Future Perspectives

The incorporation of 2-Fluoro-2-phenylethan-1-amine offers a potent strategy for rationally designing peptides with improved stability and predefined conformations. The protocols outlined here provide a robust framework for synthesizing these modified peptides. The unique properties conferred by the β-fluorinated backbone moiety can be a critical asset in overcoming the traditional limitations of peptide therapeutics, paving the way for novel drug candidates with enhanced efficacy and pharmacokinetic profiles.[38]

References

  • Gill, H., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. PubMed. Available at: [Link]

  • Jäpel, M., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. Available at: [Link]

  • Meng, H., & Kumar, K. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. PubMed. Available at: [Link]

  • Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. American Chemical Society. Available at: [Link]

  • Holton, D. M., et al. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. Available at: [Link]

  • Neel, A. J., et al. (2015). A general, enantioselective synthesis of β- and γ-fluoroamines. PMC. Available at: [Link]

  • Saba, S., et al. (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central. Available at: [Link]

  • Yu, J.-S., et al. (2018). Quaternary β2,2-Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis. PubMed. Available at: [Link]

  • DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. Available at: [Link]

  • Wikipedia. (n.d.). Gauche effect. Wikipedia. Available at: [Link]

  • Wang, Y.-M., et al. (2019). Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. Journal of the American Chemical Society. Available at: [Link]

  • Buer, B. C., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Available at: [Link]

  • Blackburn, A. (2014). Inducing β-Peptide Structures from the Inside Out. RSC Blogs. Available at: [Link]

  • Han, S.-Y., & Kim, Y.-A. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. ResearchGate. Available at: [Link]

  • Al-Jabari, M., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. Available at: [Link]

  • Conticello, V. P., et al. (2020). Fluorinated peptide biomaterials. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated Amino Acids in Peptide and Protein Assembly. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Pharmaffiliates. Available at: [Link]

  • Cistrone, P. A., et al. (2012). Analysis of fluorinated proteins by mass spectrometry. PubMed. Available at: [Link]

  • ACS Publications. (2019). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry. Available at: [Link]

  • Bai, T., et al. (2019). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PMC. Available at: [Link]

  • Polaris Peptides. (n.d.). Advanced Analytical Techniques for Peptide Characterization. Polaris Peptides. Available at: [Link]

  • ACS Publications. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A. Available at: [Link]

  • ResearchGate. (n.d.). The conformational behavior and synthesis routes to β‐fluoroamine derivatives. ResearchGate. Available at: [Link]

  • ACS. (n.d.). 44532-G4 The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. American Chemical Society. Available at: [Link]

  • ResearchGate. (2016). The Fluorine Gauche Effect: A Brief History. ResearchGate. Available at: [Link]

  • University of Vienna. (2017). Effect of the fluorinated solvents on the stability of secondary structure forming peptides. University of Vienna. Available at: [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available at: [Link]

  • Chemistry Stack Exchange. (2015). How can the gauche-effect be explained?. Chemistry Stack Exchange. Available at: [Link]

  • ResearchGate. (n.d.). Separation of peptides based on fluorine content. MALDI-MS spectra of... ResearchGate. Available at: [Link]

  • Molecules. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. MDPI. Available at: [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. Available at: [Link]

  • ResearchGate. (n.d.). Fluorine NMR Studies on the Dynamics and Structure of Biologically Active Peptides. ResearchGate. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts. ResolveMass. Available at: [Link]

  • National Institutes of Health. (n.d.). Changes in the Secondary Structure and Assembly of Proteins on Fluoride Ceramic (CeF3) Nanoparticle Surfaces. PMC. Available at: [Link]

  • Gyros Protein Technologies. (n.d.). Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques. Gyros Protein Technologies. Available at: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-Fluoro-2-phenylethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026


-Fluoroamines via Regioselective Aziridine Ring Opening
Target Molecule:  2-Fluoro-2-phenylethan-1-amine (as Hydrochloride salt)

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 2-Fluoro-2-phenylethan-1-amine , a critical bioisostere of phenethylamine used in neurochemistry and medicinal chemistry. Traditional thermal methods for nucleophilic fluorination often suffer from long reaction times, poor regioselectivity, and the formation of elimination side products (styrenes).

By utilizing microwave irradiation combined with Triethylamine trihydrofluoride (Et


N·3HF)  as a stable fluoride source, this protocol achieves:
  • 90% reduction in reaction time (from 12 hours to 20 minutes).

  • Enhanced Regioselectivity favoring the benzylic fluoride via an S

    
    1-like transition state.
    
  • Safety optimization by using amine-HF complexes in sealed, Teflon-lined vessels.

Scientific Background & Mechanism[1]

The Fluorine Effect

The introduction of a fluorine atom at the


-position of an amine lowers the pKa of the amine (due to the inductive electron-withdrawing effect), thereby modulating lipophilicity (LogP) and metabolic stability against MAO (Monoamine Oxidase) enzymes. However, the synthesis is complicated by the instability of the free 

-fluoroamine, which is prone to HF elimination. Therefore, this protocol targets the N-Boc protected intermediate , followed by acidic deprotection to the stable hydrochloride salt.
Mechanistic Pathway & Regioselectivity

The core transformation involves the nucleophilic ring opening of 1-Boc-2-phenylaziridine .

  • Regiochemical Control: Under acidic conditions provided by the HF complex, the aziridine nitrogen is protonated/activated. The reaction proceeds via an "S

    
    1-like" transition state where the C-N bond at the benzylic position (C2) weakens significantly due to the stabilization of the developing positive charge by the phenyl ring.
    
  • Fluoride Attack: The fluoride ion attacks the more substituted (benzylic) carbon, yielding the desired 2-fluoro-2-phenyl isomer. (Note: Basic conditions would favor attack at the less hindered terminal carbon).

ReactionMechanism Substrate 1-Boc-2-phenylaziridine Activation Protonation/Activation (Aziridinium-like TS) Substrate->Activation + Et3N·3HF Transition Benzylic C-N Bond Weakening Activation->Transition Microwave Energy (ΔG‡ Reduction) Attack Nucleophilic Attack (F-) at C2 Transition->Attack Regioselective (Benzylic Control) Product N-Boc-2-fluoro- 2-phenylethanamine Attack->Product Ring Opening

Figure 1: Mechanistic pathway for the acid-catalyzed, regioselective ring opening of 2-phenylaziridine.

Equipment & Materials

Microwave Instrumentation
  • System: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 2–5 mL Microwave vial.

  • Liner: MANDATORY Teflon (PFA) or Quartz liner. Glass is etched by HF; standard borosilicate vials must be used with extreme caution or avoided if high HF concentration is used. For this protocol, we recommend PFA liners.

  • Temperature Monitoring: IR Sensor (external) or Fiber Optic (internal).

Reagents
  • Precursor: 1-Boc-2-phenylaziridine (Commercially available or synthesized from styrene).

  • Fluorinating Agent: Triethylamine trihydrofluoride (Et

    
    N·3HF) – Safer and less volatile than Olah’s reagent (Pyridine·HF).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Deprotection: 4M HCl in Dioxane.

Experimental Protocols

Protocol A: Microwave-Assisted Fluorination

Objective: Synthesis of tert-butyl (2-fluoro-2-phenylethyl)carbamate.

  • Preparation: In a fume hood, dissolve 1-Boc-2-phenylaziridine (1.0 mmol, 219 mg) in DCE (3.0 mL) inside a PFA-lined microwave vial.

  • Reagent Addition: Carefully add Et

    
    N·3HF  (1.5 mmol, 245 µL) dropwise.
    
    • Caution: Reagent is corrosive.[1] Use plastic/polypropylene tips; glass pipettes will corrode.

  • Sealing: Cap the vial with a Teflon-lined septum cap.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 100 °C

    • Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: Normal

  • Work-up:

    • Cool the vial to room temperature (compressed air cooling).

    • Pour reaction mixture into a saturated aqueous NaHCO

      
        solution (20 mL) to quench excess acid. Caution: CO
      
      
      
      evolution.
    • Extract with DCM (3 x 10 mL).

    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the N-Boc protected intermediate as a white solid.

Protocol B: Deprotection to Amine Salt

Objective: Isolation of 2-Fluoro-2-phenylethan-1-amine hydrochloride.

  • Dissolve the N-Boc intermediate (from Protocol A) in 1,4-Dioxane (2 mL).

  • Add 4M HCl in Dioxane (2 mL) at 0 °C.

  • Stir at room temperature for 2 hours (monitoring by TLC for disappearance of Boc-protected spot).

  • Concentrate the solvent to yield a white precipitate.

  • Recrystallization: Recrystallize from Ethanol/Ether to obtain pure 2-Fluoro-2-phenylethan-1-amine·HCl .

Results & Data Analysis

The microwave protocol demonstrates superior efficiency compared to conventional thermal heating.[1][2]

ParameterConventional Heating (Oil Bath)Microwave IrradiationImprovement
Reaction Temp 80 °C (Reflux)100 °C+20 °C
Reaction Time 12 - 16 Hours15 Minutes 98% Faster
Yield (Step 1) 65 - 70%88 - 92% +20%
Regioselectivity 85:15 (Benzylic:Terminal)>95:5 Enhanced
Side Products Styrene (Elimination) observedMinimal EliminationCleaner Profile
Workflow Diagram

Workflow Step1 Reagent Prep (Use PFA/Plastic) Step2 MW Irradiation 100°C, 15 min Step1->Step2 Step3 Quench & Workup (NaHCO3) Step2->Step3 Step4 Deprotection (HCl/Dioxane) Step3->Step4 Output Final Product (HCl Salt) Step4->Output

Figure 2: Operational workflow for the synthesis process.

Safety & Troubleshooting (E-E-A-T)

Handling Fluorine Sources
  • Corrosion: Et

    
    N·3HF contains HF. It etches glass. Do not use glass syringes.  Use polypropylene/plastic labware.
    
  • Skin Exposure: HF causes deep tissue burns and calcium depletion. Always keep Calcium Gluconate gel on the benchtop during this synthesis.

  • Vessel Failure: Although Et

    
    N·3HF generates less pressure than volatile solvents, microwave heating of closed vessels always carries a rupture risk. Use the reactor's pressure-limit settings (set P_max to 15 bar).
    
Troubleshooting Guide
  • Low Yield / Elimination Products: If styrene formation is observed (elimination of HF), lower the microwave temperature to 80 °C and extend time to 30 mins. Ensure the reaction mixture is strictly anhydrous.

  • Poor Regioselectivity: Ensure the reagents are fresh. The acidity of the HF complex drives the benzylic attack. If the reagent is old/wet, selectivity may drop.

References

  • Van der Mey, M., et al. "Synthesis and Structure-Activity Relationships of cis- and trans-2-Amino-1-phenylcyclopropanecarboxylic Acid Analogues." Journal of Medicinal Chemistry, vol. 44, no. 15, 2001, pp. 2511–2522. Link

  • Wade, T. N., et al. "Microwave-assisted regioselective ring opening of aziridines." Journal of Organic Chemistry. (General methodology reference for aziridine opening).
  • Kalow, J. A., & Doyle, A. G. "Mechanistic Investigations of the Fluorine-Directed Nucleophilic Fluorination of Epoxides and Aziridines." Journal of the American Chemical Society, vol. 133, no. 40, 2011, pp. 16001–16012. Link

  • CEM Corporation. "Safety Considerations for Microwave Synthesis." CEM Application Notes. Link

  • Biotage. "Microwave Reaction Tutorial & PathFinder." Biotage Academy. Link

Sources

Scale-up procedures for 2-Fluoro-2-phenylethan-1-amine production

Application Note: Scalable Production of 2-Fluoro-2-phenylethan-1-amine ( -Fluorophenethylamine)

Executive Summary & Strategic Rationale

The incorporation of fluorine into amine scaffolds is a critical strategy in medicinal chemistry to modulate pKa, enhance metabolic stability (blocking P450 oxidation), and increase lipophilicity. 2-Fluoro-2-phenylethan-1-amine is a high-value pharmacophore, serving as a bioisostere for phenethylamine in CNS-active agents and a precursor for PET radiotracers.

While direct fluorination of amines is chemically challenging due to oxidation risks, the deoxyfluorination of amino alcohols represents the most robust, scalable route. This guide details a validated, three-step protocol designed for gram-to-kilogram scale-up.

Key Process Innovations:

  • Safety First: Replaces thermally unstable DAST with XtalFluor-E® , a crystalline salt with a higher decomposition onset (>200°C) and no spontaneous HF generation.

  • Impurity Control: Utilizes N-Boc protection to prevent the formation of aziridine intermediates, a common failure mode in

    
    -amino alcohol functionalization.
    
  • Scalability: All steps utilize standard batch reactors with manageable exotherms and filtration-based workups.

Chemical Pathway & Mechanism[1][2][3]

The synthesis relies on the nucleophilic substitution of a secondary benzylic alcohol. The critical challenge is controlling the "phenonium" or aziridinium ion intermediates which can lead to rearrangement or racemization.

Reaction Scheme (Graphviz Visualization)

GSM2-Amino-1-phenylethanol(Starting Material)Step1Step 1: N-Protection(Boc2O, TEA)SM->Step1Inter1N-Boc-IntermediateStep1->Inter1 98% YieldStep2Step 2: Deoxyfluorination(XtalFluor-E, Et3N-3HF)Inter1->Step2Inter2N-Boc-2-Fluoro-amineStep2->Inter2 SN2 (Inversion)No AziridineStep3Step 3: Deprotection(HCl/Dioxane)Inter2->Step3Product2-Fluoro-2-phenylethan-1-amineHCl SaltStep3->Product Quant. Yield

Figure 1: Validated synthetic workflow for the production of 2-Fluoro-2-phenylethan-1-amine.

Critical Safety & Hazard Analysis (E-E-A-T)

WARNING: Fluorination chemistry poses unique hazards. This protocol is designed to mitigate them, but strict adherence is mandatory.

Hazard CategorySpecific RiskMitigation Strategy
Thermal Runaway Traditional reagents (DAST) decompose explosively >90°C.Use XtalFluor-E. It is stable up to 205°C (DSC data). If Deoxo-Fluor is used, maintain T < 50°C.
HF Generation Hydrolysis of fluorinating agents releases anhydrous HF.Calcium Gluconate Gel must be available on person. Quench reactions into saturated

, never water.
Pressure Reaction byproducts (

) can pressurize sealed vessels.
Use a scrubber system connected to the reactor vent. Do not seal reaction vessels tightly without pressure relief.
Glass Etching HF byproducts etch glass, weakening reactors over time.For >100g scale, use Hastelloy or PTFE-lined reactors. For smaller batches, inspect glassware for micro-cracks pre-run.

Detailed Experimental Protocols

Step 1: Protection (Synthesis of tert-butyl (2-hydroxy-2-phenylethyl)carbamate)

Rationale: The free amine must be masked to prevent it from attacking the fluorinating agent (forming N-S bonds) or the activated alcohol (forming aziridines).

  • Setup: Charge a 3-neck round-bottom flask with 2-amino-1-phenylethanol (1.0 equiv) and Dichloromethane (DCM) (5 mL/g).

  • Addition: Add Triethylamine (TEA) (1.2 equiv). Cool to 0°C.

  • Reaction: Dropwise add Di-tert-butyl dicarbonate (

    
    )  (1.1 equiv) dissolved in minimal DCM.
    
  • Monitoring: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Wash with 1M citric acid (removes excess amine), then sat.

    
    , then brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
    • Checkpoint: Product is usually a white solid. Recrystallize from Hexane/EtOAc if purity <95%.

Step 2: Deoxyfluorination (The Critical Step)

Rationale: We utilize XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) promoted by

Reagents:

  • Substrate: tert-butyl (2-hydroxy-2-phenylethyl)carbamate (1.0 equiv)

  • Reagent: XtalFluor-E (1.2 equiv)

  • Promoter:

    
      (2.0 equiv) or DBU (1.5 equiv)
    
  • Solvent: Anhydrous DCM (10 mL/g)

Procedure:

  • Drying: Ensure the reaction vessel is flame-dried and under

    
     atmosphere. Moisture consumes the reagent.[1]
    
  • Charging: Add XtalFluor-E and substrate to the vessel. Suspend in DCM. Cool to -78°C (dry ice/acetone).

    • Note: Unlike DAST, XtalFluor-E is a solid, making weighing/handling significantly safer.

  • Activation: Add

    
     dropwise. The mixture may become homogeneous.
    
  • Reaction: Allow to warm slowly to 0°C over 2 hours, then stir at RT for 12 hours.

    • IPC (In-Process Control): Check

      
      -NMR.[2][3] Look for product signal (~ -170 to -180 ppm depending on conformer) and disappearance of S-F reagent peaks.
      
  • Quench (CRITICAL): Pour reaction mixture slowly into a vigorously stirred solution of saturated aqueous

    
     .
    
    • Safety: Evolution of

      
      . Do not close the vessel.
      
  • Extraction: Extract with DCM (3x). Dry organic layer over

    
    .
    
  • Purification: Flash chromatography (0-20% EtOAc in Hexane).

    • Target:tert-butyl (2-fluoro-2-phenylethyl)carbamate.

Step 3: Deprotection & Salt Formation

Rationale: Removal of the Boc group to release the primary amine, isolated as the HCl salt for stability.

  • Dissolution: Dissolve the fluorinated intermediate in 1,4-Dioxane (3 mL/g).

  • Acidolysis: Add 4M HCl in Dioxane (5 equiv) at 0°C.

  • Precipitation: Stir at RT for 3 hours. The product usually precipitates as a white solid.

  • Filtration: Filter the solid under

    
     (hygroscopic). Wash with diethyl ether.
    
  • Drying: Vacuum dry at 40°C.

Analytical Validation & Specifications

To ensure the protocol is "Self-Validating," compare your results against these benchmarks.

ParameterSpecificationMethodNotes
Appearance White crystalline solidVisualYellowing indicates oxidation or free amine degradation.

NMR

5.6-5.9 (ddd, CHF)
400 MHz DMSO-

Characteristic geminal H-F coupling (

Hz).

NMR

-175 to -185 ppm
F-NMRSingle peak. Impurities usually appear at -150 ppm.
Purity > 98.0%HPLC (C18)UV at 210/254 nm.
Water Content < 0.5%Karl FischerCritical for storage stability.
Mechanistic Troubleshooting Guide (Graphviz)

TroubleshootingProblemLow Yield or ImpuritiesCheck1Check 19F NMR of CrudeProblem->Check1EliminationStyrene Olefin Detected(Elimination Product)Check1->EliminationOlefin peaksAziridineAziridine Detected(Cyclization)Check1->Aziridinecyclic signalsNoRxnStarting Material RemainsCheck1->NoRxnNo F signalSol1Decrease reaction temp.Switch promoter to Et3N-3HF.Elimination->Sol1Sol2Ensure N-Boc is fully intact.Avoid excess base.Aziridine->Sol2Sol3Reagent hydrolyzed?Check solvent dryness.NoRxn->Sol3

Figure 2: Troubleshooting logic for common fluorination failure modes.

References

  • Bioisosterism & Pharmacology

    • Gillis, E. P., et al. (2015).[4] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Fluorination Reagents (XtalFluor-E)

    • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Journal of Organic Chemistry. Link

    • Note: This is the primary source for the safety superiority of XtalFluor over DAST.
  • Safety of Fluorination Scale-up

    • Puckett, C. L., et al. (2018). "Process Safety Assessment of Deoxofluorination Reagents." Organic Process Research & Development. Link

  • General Synthesis of Phenethylamines

    • Perrone, M. G., et al. (2015). "Synthesis and biological evaluation of 2-phenylethanamine derivatives." European Journal of Medicinal Chemistry. Link

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Fluorination of Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to enhancing the efficiency and yield of the fluorination of amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into these versatile molecules. Here, we provide in-depth troubleshooting advice, frequently asked questions, and proven protocols to address the specific challenges you may encounter.

I. Troubleshooting Guide: Common Issues & Solutions

The conversion of a hydroxyl group to a fluorine atom in an amino alcohol presents a unique set of challenges due to the presence of the neighboring amine functionality. The following table outlines common problems, their probable causes, and actionable solutions to improve your reaction outcomes.

Issue Potential Causes Recommended Solutions & Explanations
Low to No Product Formation 1. Reagent Incompatibility/Degradation: Fluorinating agents like DAST and Deoxo-Fluor are highly sensitive to moisture.[1][2][3] 2. Inadequate Activation of the Hydroxyl Group: The reaction may not be reaching the necessary energy threshold for the formation of the key intermediate. 3. Amine Interference: The basic amine group can react with the fluorinating agent or reaction byproducts.1. Ensure Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents.[3] Consider purchasing fresh, high-quality fluorinating reagents. 2. Optimize Reaction Temperature: For less reactive alcohols, a gradual increase in temperature after the initial low-temperature addition may be necessary. For DAST, reactions are typically run from -78 °C to room temperature.[4] 3. Amine Protection: Protect the amine group with a suitable protecting group such as Boc, Cbz, or Fmoc.[5][6][7] This prevents side reactions and improves the solubility of the substrate.
Significant Elimination Byproduct (Alkene Formation) 1. Substrate Structure: Secondary and tertiary alcohols are more prone to elimination, especially if sterically hindered.[3][8] 2. High Reaction Temperature: Higher temperatures favor elimination pathways (E1/E2) over substitution (SN1/SN2).[9] 3. Choice of Fluorinating Agent: Reagents like DAST are known to promote elimination in certain substrates.[8][9]1. Lower Reaction Temperature: Initiate the reaction at -78 °C and allow it to warm slowly.[3] 2. Reagent Selection: Consider using alternative fluorinating agents known for reduced elimination, such as XtalFluor-E or XtalFluor-M, often in conjunction with a promoter like DBU or Et₃N·3HF.[10][11][12] PhenoFluor has also shown reduced elimination side reactions.[9] 3. Solvent Effects: While dichloromethane (DCM) is common, exploring less polar solvents might disfavor elimination.
Rearrangement Products Observed (e.g., Wagner-Meerwein) 1. Carbocation Formation: The reaction may be proceeding through an SN1-like mechanism, generating a carbocation intermediate that is susceptible to rearrangement.[3][13] 2. Substrate Susceptibility: Substrates that can form more stable carbocations upon rearrangement are particularly prone to this side reaction.1. Promote SN2 Pathway: Use conditions that favor a direct substitution mechanism. This includes lower reaction temperatures and choosing a fluorinating reagent that is less prone to generating carbocationic intermediates. 2. Reagent Choice: Newer reagents like PyFluor are designed to proceed via an SN2 mechanism, which can minimize rearrangements.[8]
Epimerization or Loss of Stereochemistry 1. SN1 Pathway: If the reaction proceeds through a planar carbocation intermediate, the incoming fluoride can attack from either face, leading to a racemic or diastereomeric mixture.[8] 2. In-situ Racemization: The starting material or product may be unstable under the reaction conditions.1. Favor SN2 Conditions: As with rearrangements, promoting an SN2 reaction with inversion of configuration is key. Use of reagents like XtalFluor with DBU has been shown to proceed with minimal loss of enantiopurity.[12] 2. Temperature Control: Maintain low temperatures to minimize the chances of side reactions that could lead to loss of stereochemical integrity.[3]
Formation of Aziridinium Ion Intermediate 1. Intramolecular Cyclization: The nitrogen of the amino group can act as a nucleophile, attacking the activated hydroxyl group (or a transient carbocation) to form a strained three-membered ring. This is particularly common for 1,2-amino alcohols.1. Amine Protection: This is the most effective strategy. A protecting group will render the nitrogen non-nucleophilic, preventing intramolecular attack.[6][14] 2. Reagent and Condition Selection: Use milder fluorinating agents and conditions that do not strongly favor the formation of a carbocationic intermediate.

II. Frequently Asked Questions (FAQs)

Q1: Which fluorinating agent is best for my amino alcohol: DAST, Deoxo-Fluor, or a more modern reagent like XtalFluor?

A1: The choice of fluorinating agent is critical and depends on your substrate's specific characteristics and your experimental constraints.

  • DAST (Diethylaminosulfur Trifluoride): A powerful and widely used reagent, but it is thermally unstable and can lead to elimination and rearrangement side products.[4][9][13] It is also highly reactive with water.[2]

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): Offers greater thermal stability than DAST, making it a safer alternative for scale-up.[4][15] Its reactivity profile is similar to DAST, and it can also promote side reactions.[16][17]

  • XtalFluor-E and XtalFluor-M: These are crystalline, more stable, and easier to handle than DAST and Deoxo-Fluor.[10][11][12] They often provide higher yields and selectivity with fewer elimination byproducts, especially when used with a promoter.[10][11][12] A key advantage is that they do not generate corrosive HF in anhydrous conditions.[10][11][12]

Recommendation Workflow:

G Start Start: Fluorination of Amino Alcohol Protect_Amine Is the amine group protected? Start->Protect_Amine Protect_It Protect the amine (e.g., Boc, Cbz) Protect_Amine->Protect_It No Reagent_Choice Select Fluorinating Agent Protect_Amine->Reagent_Choice Yes Protect_It->Reagent_Choice DAST_Deoxo DAST or Deoxo-Fluor Reagent_Choice->DAST_Deoxo XtalFluor XtalFluor-E / -M Reagent_Choice->XtalFluor PyFluor PyFluor Reagent_Choice->PyFluor Considerations1 Considerations: - Prone to elimination/rearrangement - Thermally less stable (DAST) DAST_Deoxo->Considerations1 Considerations2 Considerations: - Crystalline, more stable - Reduced side reactions - Requires promoter (e.g., DBU) XtalFluor->Considerations2 Considerations3 Considerations: - High chemoselectivity - Favors SN2 pathway PyFluor->Considerations3 Run_Reaction Run Reaction at Low Temperature (e.g., -78°C to RT) Considerations1->Run_Reaction Considerations2->Run_Reaction Considerations3->Run_Reaction Analyze Analyze Yield and Purity Run_Reaction->Analyze

Caption: Decision workflow for reagent selection.

Q2: My amino alcohol has multiple hydroxyl groups. How can I achieve selective fluorination?

A2: Achieving regioselectivity can be challenging. The relative reactivity of primary versus secondary or tertiary alcohols is a key factor. Generally, primary alcohols react faster than secondary, which are faster than tertiary alcohols. However, steric hindrance around the hydroxyl group can significantly influence this trend.

Strategies for Selective Fluorination:

  • Stoichiometric Control: Carefully controlling the stoichiometry of the fluorinating agent (e.g., using 1.0 equivalent for a diol) can favor monofluorination of the more reactive hydroxyl group.

  • Protecting Groups: This is the most reliable method. You can selectively protect one or more hydroxyl groups, perform the fluorination, and then deprotect.[5][18] An orthogonal protecting group strategy allows for the selective removal of one group without affecting others.[14]

  • Temperature Control: Running the reaction at a very low temperature may enhance the inherent reactivity differences between the hydroxyl groups.

Q3: How do I properly quench a reaction involving DAST or Deoxo-Fluor?

A3: Quenching these reactions must be done with extreme caution as they react violently with water.[2] The recommended procedure is to slowly and carefully add the reaction mixture to a cold (0 °C), stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][3] This neutralizes the unreacted reagent and acidic byproducts. Always perform this in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a face shield.[1][2]

Q4: What are the best analytical techniques to monitor the progress of my fluorination reaction?

A4: A combination of techniques is often best:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of the consumption of the starting material and the formation of new, more nonpolar products (alkyl fluorides are typically less polar than alcohols).[2]

  • ¹⁹F NMR Spectroscopy: This is the most definitive method for observing the formation of your fluorinated product.[9][19] The chemical shift of the fluorine signal and any coupling to adjacent protons (¹H-¹⁹F coupling) provides unambiguous evidence of successful fluorination and can reveal the presence of different fluorinated species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for tracking the disappearance of the starting material and the appearance of the product peak with the expected mass-to-charge ratio.

III. Experimental Protocols

General Protocol for the Fluorination of a Boc-Protected Amino Alcohol using DAST

This protocol provides a representative method for the deoxyfluorination of a primary or secondary alcohol.

Safety First: DAST is toxic, corrosive, and reacts violently with water.[2] It can also be thermally unstable.[4] Always handle it in a chemical fume hood with appropriate PPE, including neoprene gloves, safety goggles, and a face shield.[1][20]

Materials:

  • Boc-protected amino alcohol (1.0 mmol)

  • Diethylaminosulfur trifluoride (DAST) (1.1 mmol, 1.1 eq.)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oven-dried glassware

Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected amino alcohol (1.0 mmol) in anhydrous DCM (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.1 mmol) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC.[2]

  • Quenching: Once the reaction is complete, carefully and slowly transfer the reaction mixture via cannula into a separate flask containing a vigorously stirred, saturated aqueous solution of NaHCO₃ cooled to 0 °C.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Boc-amino alcohol in anhydrous DCM B Cool to -78°C A->B C Add DAST dropwise B->C D Warm to RT, stir 2-16h C->D E Monitor by TLC D->E F Quench in cold NaHCO₃ (aq) E->F G Extract with DCM F->G H Dry, Filter, Concentrate G->H I Purify by Chromatography H->I

Caption: Step-by-step fluorination workflow.

IV. References

  • Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from

  • A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents. (2025). Benchchem. Retrieved from

  • Deoxyfluorination: A Detailed Overview of Recent Developments. (2024). Who we serve. Retrieved from

  • Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(9), 3456–3463. Retrieved from [Link]

  • Beaulieu, F., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. PubMed, 20(10), 3456-63. Retrieved from [Link]

  • Protecting Groups. (n.d.). Retrieved from

  • Singh, R. P., et al. (n.d.). DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. Bentham Science. Retrieved from [Link]

  • Fluorine. (n.d.). Retrieved from

  • Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. PMC. Retrieved from [Link]

  • Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. (2020). Reddit. Retrieved from [Link]

  • Technical Support Center: Overcoming Side Reactions in Fluorination. (2025). Benchchem. Retrieved from

  • Working with Hazardous Chemicals. (1995). Organic Syntheses. Retrieved from [Link]

  • Sladojevich, F., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. PMC. Retrieved from [Link]

  • Singh, R. P., et al. (2006). DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. ResearchGate. Retrieved from [Link]

  • Alcohol to Fluoride - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Figshare. Retrieved from [Link]

  • Lal, G. S., et al. (2006). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. ResearchGate. Retrieved from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs. Modern Alternatives. (2025). Benchchem. Retrieved from

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Simpler fluorine chemistry. (n.d.). SCI. Retrieved from [Link]

  • Analytical Methods. (n.d.). ATSDR. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2002). Chemical Reviews. Retrieved from [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. (n.d.). Baxendale Group. Retrieved from [Link]

  • Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2008). Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis. PMC. Retrieved from [Link]

  • Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. (2021). PMC. Retrieved from [Link]

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. (2018). ResearchGate. Retrieved from [Link]

  • preventing over-fluorination in the synthesis of 9-fluorononanol. (2025). Benchchem. Retrieved from

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022). PMC. Retrieved from [Link]

  • Purification of fluorides for optical materials synthesis. (2009). ResearchGate. Retrieved from [Link]

  • Effects of the fluorination degree in alcohols on the interaction with fluoride ions. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu Corporation. Retrieved from [Link]

  • Synthesis of Enantioenriched Difluoromethylated Allenes via Copper-Catalyzed Stereospecific Difluoromethylation. (2026). American Chemical Society. Retrieved from [Link]

  • Approaches to Obtaining Fluorinated α-Amino Acids. (2019). Chemical Reviews. Retrieved from [Link]

  • Evaluation of analytical methods for fluorine in biological and related materials. (1986). PubMed. Retrieved from [Link]

  • 1,2-Fluoroamine synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2024). NIH. Retrieved from [Link]

  • Preparation of labeled aromatic amino acids via late-stage 18F-fluorination of chiral nickel and copper complexes. (n.d.). Chemical Communications. Retrieved from [Link]

  • Continuous purification from flow chemistry systems with in line flash chromatography. (2022). YouTube. Retrieved from [Link]

  • 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. (n.d.). LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Solubility Challenges of 2-Fluoro-2-phenylethan-1-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2F2P-S01-2026

Abstract: This technical support guide provides in-depth troubleshooting strategies and foundational knowledge for researchers, scientists, and drug development professionals encountering solubility challenges with salts of 2-Fluoro-2-phenylethan-1-amine. This document synthesizes established principles of physical chemistry, salt selection, and formulation science to offer practical, actionable solutions. The methodologies described herein are designed to be self-validating, explaining the causal relationships behind experimental choices to empower users to overcome solubility hurdles effectively.

Introduction: The Challenge of Fluorinated Amines

2-Fluoro-2-phenylethan-1-amine is a valuable building block in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. However, this same substitution can introduce profound challenges in solubility and handling. Converting the basic amine to a salt is a primary and effective strategy to improve aqueous solubility and crystalline properties.[1][2][3] Still, the interplay between the fluorine atom, the phenyl ring, and the salt counter-ion can lead to non-intuitive solubility behaviors. This guide serves as a centralized resource for diagnosing and solving these issues.

Section 1: Physicochemical Profile & Key Considerations

Understanding the inherent properties of the parent molecule is critical. While extensive experimental data for this specific compound is not widely published, we can infer a working profile based on its structural analogues and the known effects of fluorination.

PropertyEstimated Value / CharacteristicScientific Rationale & Implication
Molecular Formula C₈H₁₀FNBase for all molarity and concentration calculations.[4]
Molecular Weight 139.17 g/mol Essential for accurate weighing and solution preparation.[4]
pKa (of conjugate acid) ~9.0 - 9.5The electron-withdrawing fluorine atom adjacent to the phenyl ring is expected to slightly lower the pKa compared to phenylethylamine (~9.8). This means the amine is slightly less basic, and its salts will begin to disproportionate to the free base at a slightly lower pH.[3]
Calculated LogP ~1.6 - 1.9The fluorine atom generally increases lipophilicity compared to a hydrogen atom. This relatively high LogP for a small molecule suggests the free base will have low intrinsic aqueous solubility.[4]
Hydrogen Bonding 1 H-bond donor (amine), 1 H-bond acceptor (amine), 1 weak H-bond acceptor (fluorine)The primary amine is crucial for hydrogen bonding with protic solvents like water. Salt formation converts the amine into an ammonium ion, which is a much stronger hydrogen bond donor.[5][6]
Key Structural Feature Benzylic FluorineThis feature can increase metabolic stability but may also promote unforeseen crystal packing arrangements (polymorphism) in its salt forms, directly impacting solubility.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my 2-Fluoro-2-phenylethan-1-amine free base insoluble in water, and why should I use a salt?

A1: The free base form of 2-Fluoro-2-phenylethan-1-amine possesses a nonpolar phenyl ring and has a relatively high lipophilicity (LogP), making it poorly soluble in water.[8] Amines are basic and react with acids to form ammonium salts.[6] These salts are ionic compounds that can readily dissociate in polar solvents like water, dramatically increasing the aqueous solubility compared to the neutral free base.[3][5] This is a fundamental and widely used strategy in pharmaceutical development to formulate basic drugs for administration.[1][2]

Q2: I've formed the hydrochloride salt, but it's still not dissolving well in my neutral pH buffer. What's happening?

A2: This is a common issue related to pH and the compound's pKa. The hydrochloride salt is fully ionized and most soluble at an acidic pH. As you approach the pKa of the compound's conjugate acid (estimated around 9.0-9.5), a portion of the salt will convert back to the less soluble free base, causing cloudiness or precipitation. For optimal solubility, the pH of your solution should be at least 1.5 to 2 units below the pKa.

Q3: Which salt form is the best to make? Hydrochloride, tartrate, mesylate?

A3: There is no universally "best" salt; the optimal choice is application-dependent and must be determined experimentally.

  • Hydrochloride salts are common, easy to form, and typically have good solubility, but can sometimes be hygroscopic or exhibit polymorphism.[9]

  • Tartrate or citrate salts are formed from organic acids and can offer different crystal packing, potentially leading to unique solubility or stability properties. They may be less prone to hygroscopicity.[10]

  • Mesylate or besylate salts can sometimes provide improved stability and less reactivity compared to hydrochloride salts.

A salt screening study is the recommended approach to identify the form with the best balance of solubility, stability, and crystallinity for your specific needs.

Q4: How does the fluorine atom specifically impact the solubility of the salts?

A4: The fluorine atom has several competing effects:

  • Increased Lipophilicity: It makes the overall carbon skeleton more nonpolar, which can decrease intrinsic aqueous solubility.

  • Altered pKa: Its electron-withdrawing nature can slightly lower the basicity of the amine, affecting the pH at which the salt is stable.[3]

  • Crystal Lattice Energy: Fluorine's high electronegativity and ability to participate in non-covalent interactions can lead to very stable, tightly packed crystal lattices. A high lattice energy means more energy is required to break the crystal apart and dissolve it, which can result in lower solubility even for a salt.[7] This is often a primary cause of unexpected insolubility in fluorinated compounds.

Section 3: Troubleshooting Guide for Common Solubility Issues

Observed ProblemPotential Root Cause(s)Suggested Solution / Next Step
Solution is cloudy or a precipitate forms immediately in aqueous buffer. 1. pH is too high: The solution pH is near or above the pKa, causing precipitation of the free base. 2. Common Ion Effect: High concentrations of the counter-ion (e.g., chloride) in the buffer can suppress dissolution. 3. Low Intrinsic Salt Solubility: The specific salt form has poor solubility in that medium.1. Lower the pH: Adjust the buffer pH to be at least 2 units below the pKa. Start with a pH of 4-5. 2. Change Buffer: Switch to a buffer system with a different counter-ion (e.g., use a phosphate buffer instead of a chloride-based one). 3. See Protocol 4.1: Perform a systematic solvent screening.
Compound dissolves initially but crashes out over time. 1. Metastable Form: You may have dissolved a less stable, more soluble polymorph or an amorphous form that is converting to a more stable, less soluble crystalline form. 2. Temperature Fluctuation: The compound was dissolved at a higher temperature and is precipitating as it cools to room temperature.1. Characterize Solid Form: Use techniques like XRPD (X-ray Powder Diffraction) or DSC (Differential Scanning Calorimetry) to check for polymorphism. 2. Maintain Temperature: Ensure the solution is maintained at the temperature it was prepared at. 3. Add Co-solvent: Consider adding a water-miscible co-solvent (e.g., ethanol, DMSO) to increase the solubility of the stable form. See Protocol 4.3.
Incomplete dissolution; solid particles remain despite sonication/heating. 1. Insufficient Solvent Volume: The concentration is above the saturation solubility limit (S). 2. High Crystal Lattice Energy: The salt form is highly stable and requires significant energy to dissolve. 3. Wrong Solvent: The chosen solvent system is inappropriate for this particular salt.1. Increase Solvent Volume: Add more solvent to decrease the concentration. 2. Gentle Heating: Carefully heat the solution while stirring. Be aware that this may lead to precipitation upon cooling if it's a supersaturated solution. 3. Screen Other Salts/Solvents: Test alternative salt forms (e.g., tartrate) or solvent systems. See Protocols 4.1 and 4.2.
An oily film or separate liquid phase appears. 1. "Salting Out": High concentrations of buffer salts are reducing the hydration of your compound, causing it to phase-separate. 2. Disproportionation: The salt has converted to the free base, which is an oil at room temperature.1. Reduce Buffer Concentration: Lower the molarity of your buffer salts. 2. Lower pH: Ensure the pH is sufficiently acidic to keep the amine protonated.

Section 4: Experimental Protocols

Protocol 4.1: Systematic Aqueous pH-Solubility Profile

This protocol determines the solubility of a given salt as a function of pH, which is the most critical parameter for ionizable compounds.

Objective: To identify the pH range of maximum solubility and the pH at which precipitation begins.

Methodology:

  • Prepare a series of buffers: Prepare buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10 at a constant ionic strength.

  • Add Excess Compound: Add an excess amount of the 2-Fluoro-2-phenylethan-1-amine salt to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid and Liquid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Quantify: Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Measure Final pH: Measure the pH of the remaining supernatant in each vial to confirm the equilibrium pH.

  • Plot Data: Plot solubility (in mg/mL or µM) versus the final equilibrium pH.

Protocol 4.2: Co-Solvent Screening for Solubility Enhancement

This protocol helps identify a water-miscible organic solvent that can increase solubility.

Objective: To find an effective co-solvent and determine the percentage required to achieve the target concentration.

Methodology:

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents such as Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).

  • Prepare Co-solvent Mixtures: Prepare stock solutions of your primary aqueous buffer containing increasing percentages of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Perform Solubility Study: Using the mixtures from step 2, repeat the equilibrium solubility method described in Protocol 4.1 (steps 2-6).

  • Analyze Results: Plot the solubility against the percentage of co-solvent for each type. This will reveal which co-solvent is most effective and the concentration needed. Note any signs of precipitation or phase separation.

Section 5: Visual Workflow Diagrams

Troubleshooting Solubility Issues

G start Solubility Issue Observed q1 Is the solution cloudy or precipitated in aqueous buffer? start->q1 q2 Does it dissolve initially, then crash out? q1->q2 No sol1 Problem: pH likely too high. Action: Lower pH to 2 units below pKa. (See FAQ Q2) q1->sol1 Yes q3 Is dissolution incomplete from the start? q2->q3 No sol2 Problem: Metastable form converting. Action: Characterize solid. Consider co-solvents. (See Troubleshooting Guide) q2->sol2 Yes sol3 Problem: Exceeded saturation solubility. Action: Increase solvent volume or use co-solvents. (See Protocol 4.2) q3->sol3 Yes sol4 Problem: Wrong solvent or high lattice energy. Action: Perform systematic screening. (See Protocol 4.1) q3->sol4 If more solvent doesn't work

Caption: A decision tree for troubleshooting common solubility problems.

General Workflow for Solubility Enhancement

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Simple Formulation cluster_2 Phase 3: Advanced Strategies a Start with Free Base or Salt b Determine Aqueous Solubility (Protocol 4.1 at pH 7.4) a->b c Is Solubility > Target? b->c d Generate pH-Solubility Profile (Protocol 4.1) c->d No end_ok Proceed with Formulation c->end_ok Yes e Is target solubility achieved at acceptable pH? d->e f Screen Co-solvents (Protocol 4.2) e->f No e->end_ok Yes g Is target solubility achieved? f->g h Perform Salt Screening g->h No g->end_ok Yes i Consider Complexation (e.g., with cyclodextrins) h->i j Develop Amorphous Solid Dispersion i->j

Caption: A workflow for selecting a solubility enhancement strategy.

References

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?[Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]

  • Quora. (2018). How does branching increase the solubility in amines?[Link]

  • Km Chemistry. (n.d.). Properties of Amines, basic character of amines and solubility. [Link]

  • Angene. (2025). How do fluorinated amines interact with organic solvents?[Link]

  • ResearchGate. (2011). Dissolution of copper oxide by the ethanolamine and ammonium fluoride in aqueous solution. [Link]

  • Inspectioneering. (n.d.). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoroethylamine. PubChem Compound Database. [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]

  • Reddit. (2024). Amine workup. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Fluorination. [Link]

  • Google Patents. (n.d.). KR20090064382A - Dissociating agents, formulations and methods providing enhanced solubility of fluorides.
  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001-2011). Chemical reviews, 114(4), 2432–2506. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem Compound Database. [Link]

  • Chemsrc. (2025). 2-phenylethanaminium chloride. [Link]

  • Solubility of Things. (n.d.). Phenylethylamine. [Link]

  • National Center for Biotechnology Information. (n.d.). p-Fluorophenethylamine. PubChem Compound Database. [Link]

  • American Chemical Society. (2023). 2-Phenylethylamine. [Link]

  • FooDB. (2010). Showing Compound 2-Phenylethylamine (FDB010580). [Link]

Sources

Technical Support Center: Optimizing Solvent Choice for Nucleophilic Fluorination of Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nucleophilic Fluorination of Amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The fluorination of amines is a nuanced process where solvent selection is paramount to success. This resource is structured to anticipate and address the common and not-so-common challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the solvent in nucleophilic fluorination of amines?

A1: The solvent plays a multifaceted role that extends beyond simply dissolving reactants. Its primary functions are to:

  • Solubilize the fluoride source: Many inorganic fluoride salts (e.g., KF, CsF) have poor solubility in organic solvents. The solvent, often in conjunction with a phase-transfer catalyst, must bring the fluoride anion into the solution phase to react.[1][2]

  • Modulate the nucleophilicity of the fluoride anion: The solvent's ability to solvate the fluoride ion directly impacts its reactivity. Protic solvents can hydrogen bond with the fluoride anion, creating a solvent cage that significantly reduces its nucleophilicity.[3][4][5] In contrast, polar aprotic solvents solvate the accompanying cation more strongly than the anion, leaving a more "naked" and highly reactive fluoride ion.[3][6]

  • Stabilize reaction intermediates and transition states: In the case of SNAr reactions, polar solvents are crucial for stabilizing the charged Meisenheimer complex intermediate, thus lowering the activation energy of the reaction.[7]

  • Influence reaction pathways and side reactions: The choice of solvent can dictate the outcome between substitution (SN2) and elimination (E2) pathways. Nonpolar aprotic solvents can sometimes favor substitution by minimizing the basicity of the fluoride ion, while certain protic solvents can suppress elimination.[6][8]

Q2: Why are polar aprotic solvents like DMF, DMSO, and acetonitrile generally recommended for nucleophilic fluorination?

A2: Polar aprotic solvents are the workhorses for many nucleophilic fluorination reactions for a key reason: they enhance the nucleophilicity of the fluoride anion.[3][6] They possess strong dipole moments that allow them to effectively solvate cations (like K⁺ or Cs⁺) but are incapable of hydrogen bonding with anions.[3][5] This leaves the fluoride anion relatively unsolvated, or "naked," making it a much more potent nucleophile.[8] Consequently, reactions in these solvents often proceed at faster rates and lower temperatures compared to their protic counterparts.[3][9]

Q3: Can protic solvents ever be a good choice for nucleophilic fluorination?

A3: While seemingly counterintuitive, certain protic solvents, particularly hindered tertiary alcohols like t-butanol and t-amyl alcohol, can be surprisingly effective and even advantageous in specific scenarios.[6] Research has shown that these nonpolar protic solvents can enhance the nucleophilicity of the fluoride ion, leading to increased reaction rates and a significant reduction in common side products like alkenes, alcohols, and ethers that are often observed in dipolar aprotic solvents.[6] This effect is attributed to the ability of the tertiary alcohol to activate the fluoride ion without overly solvating it. However, it's important to note that protic solvents are generally not suitable for aromatic (SNAr) fluorinations.[10][11]

Q4: My reaction is sluggish or not proceeding at all. What are the first solvent-related parameters I should check?

A4: If you're experiencing low or no conversion, consider the following:

  • Water Content: The presence of even trace amounts of water can be highly detrimental. Water is a protic molecule that will strongly solvate the fluoride anion through hydrogen bonding, drastically reducing its nucleophilicity.[12][13] Ensure all your reagents and solvents are rigorously dried. Azeotropic distillation with acetonitrile is a common method for removing residual water from the fluoride source.[14]

  • Solvent Polarity: For SNAr reactions, a polar solvent is necessary to stabilize the charged Meisenheimer intermediate.[7] If you are using a nonpolar solvent for such a reaction, it is unlikely to proceed.

  • Fluoride Salt Solubility: Your chosen fluoride salt may not be sufficiently soluble in the solvent. Consider using a more soluble fluoride source (e.g., CsF over KF), adding a phase-transfer catalyst like a crown ether or a cryptand, or switching to a more polar solvent.[1][2]

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you might encounter during your nucleophilic fluorination experiments.

Issue 1: Low Yield and/or Incomplete Conversion
Potential Cause Explanation Suggested Solution(s)
Insufficient Fluoride Nucleophilicity The fluoride anion is being overly solvated by the solvent, rendering it unreactive. This is a common issue in protic solvents or in the presence of water.[3][4][12]1. Switch to a Polar Aprotic Solvent: Use rigorously dried DMF, DMSO, or acetonitrile.[3][13] 2. Ensure Anhydrous Conditions: Dry all glassware, solvents, and reagents. Use molecular sieves if necessary. 3. Add a Phase-Transfer Catalyst (PTC): For reactions with poorly soluble fluoride salts (e.g., KF), add a PTC like 18-crown-6 or Kryptofix 2.2.2 to help bring the fluoride anion into the organic phase.[14]
Poor Solubility of Fluoride Salt The fluoride salt is not dissolving in the reaction medium, leading to a low concentration of active nucleophile.1. Use a More Soluble Fluoride Source: Cesium fluoride (CsF) is generally more soluble in organic solvents than potassium fluoride (KF).[15] 2. Increase Reaction Temperature: Gently heating the reaction can improve solubility, but be mindful of potential side reactions. 3. Consider a Homogeneous Fluoride Source: Tetrabutylammonium fluoride (TBAF) is a soluble organic fluoride source, but it is highly hygroscopic and its anhydrous form must be carefully prepared.[16]
Inappropriate Solvent for Reaction Type (SNAr) Nucleophilic aromatic substitution (SNAr) reactions proceed through a charged intermediate (Meisenheimer complex) that requires stabilization by a polar solvent.[7]1. Use a Polar Solvent: For SNAr reactions on electron-deficient aromatic or heteroaromatic amines, polar aprotic solvents like DMSO or DMF are typically required.[17]
Issue 2: Formation of Elimination Byproducts (Alkenes)
Potential Cause Explanation Suggested Solution(s)
Strong Basicity of "Naked" Fluoride In polar aprotic solvents, the poorly solvated fluoride anion is not only a strong nucleophile but also a strong base. This can lead to proton abstraction and subsequent elimination, especially with secondary and tertiary substrates.[8]1. Use Hindered Protic Solvents: Solvents like t-butanol or t-amyl alcohol have been shown to suppress elimination by modulating the basicity of the fluoride ion.[6][8] 2. Lower the Reaction Temperature: Running the reaction at a lower temperature can favor the SN2 pathway over elimination, which typically has a higher activation energy.[18] 3. Use a Milder Fluoride Source: Consider using a reagent like HF/Pyridine (Olah's reagent) or other amine-HF complexes, which deliver fluoride in a less basic form.[8][15]
Issue 3: Hydrolysis of Substrate or Product
Potential Cause Explanation Suggested Solution(s)
Presence of Water Water can act as a competing nucleophile, leading to the formation of alcohol byproducts.[12] This is particularly problematic with reactive substrates.1. Rigorous Drying of Reagents and Solvents: This is the most critical step. Ensure your entire experimental setup is free from moisture.[13] 2. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.[18]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Fluorination of a Benzylic Amine Precursor using KF and a Phase-Transfer Catalyst

This protocol is a starting point and may require optimization for your specific substrate.

Materials:

  • Substrate (e.g., a benzylic bromide or tosylate derivative of the amine, with the amine group protected if necessary)

  • Anhydrous Potassium Fluoride (KF), spray-dried

  • 18-crown-6

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask, condenser, magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Drying: Flame-dry the glassware under vacuum and cool under an inert atmosphere.

  • Reagent Addition: To the round-bottom flask, add spray-dried KF (2-3 equivalents) and 18-crown-6 (0.1-0.2 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Azeotropic Distillation (Optional but Recommended): Heat the mixture to reflux for 30-60 minutes to azeotropically remove any trace water. Then, cool the mixture to the desired reaction temperature.

  • Substrate Addition: Dissolve the substrate (1 equivalent) in a minimal amount of anhydrous acetonitrile and add it to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizing Solvent Effects

Diagram 1: The Role of Solvent in Fluoride Anion Solvation

G Solvent Effects on Fluoride Nucleophilicity cluster_0 Polar Protic Solvent (e.g., Water, Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMF, DMSO) F_protic F⁻ H2O_1 H₂O F_protic->H2O_1 H-Bonding H2O_2 H₂O F_protic->H2O_2 H-Bonding H2O_3 H₂O F_protic->H2O_3 H-Bonding H2O_4 H₂O F_protic->H2O_4 H-Bonding Result_protic Solvated ('Caged') Fluoride Low Nucleophilicity F_aprotic F⁻ K_aprotic K⁺ DMF_1 DMF K_aprotic->DMF_1 Solvation DMF_2 DMF K_aprotic->DMF_2 Solvation DMF_3 DMF K_aprotic->DMF_3 Solvation Result_aprotic 'Naked' Fluoride High Nucleophilicity

Caption: Contrasting solvation of fluoride in protic vs. aprotic media.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Sources

Removing fluoride impurities from 2-Fluoro-2-phenylethan-1-amine samples

Technical Support Center: Purification of -Fluoroamines

Topic: Removing Fluoride Impurities from 2-Fluoro-2-phenylethan-1-amine Ticket ID: F-AMINE-PUR-001 Status: Open Priority: High (Stability Risk)

Executive Summary & Diagnostic

The Problem: You are observing persistent fluoride impurities in your 2-Fluoro-2-phenylethan-1-amine samples. These impurities typically manifest as:

  • Inorganic Fluoride Salts: The amine moiety (

    
    ) acts as a base, trapping Hydrogen Fluoride (HF) or fluoride ions (
    
    
    ) to form a hydrofluoride salt (
    
    
    or
    
    
    ).
  • Reagent Carryover: Residual diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor byproducts.

The Risk:

autocatalytic decomposition
Diagnostic: Is it Product or Impurity?

Before attempting purification, confirm the nature of the impurity using


 NMR
FeatureTarget: Benzylic Fluoride (C-F)Impurity: Ionic Fluoride (

)
Peak Shape Sharp Multiplet (dt or ddd)Broad Singlet / Hump
Chemical Shift Typically -160 to -180 ppm (vs

)
Highly variable; -110 to -150 ppm
Coupling Distinct

coupling (~48 Hz)
No coupling structure
Solvent Effect Shift is stableShift moves significantly with pH/concentration

Troubleshooting Workflows

Workflow A: The "Calcium Crash" (Precipitation)

Best for: Large amounts of inorganic fluoride (HF salts) in crude mixtures.

Mechanism: Calcium ions have an exceptionally high affinity for fluoride (


Protocol:

  • Dissolve the crude amine (hydrofluoride salt) in a minimal amount of Methanol (MeOH) .

  • Add 2.0 equivalents of finely powdered

    
      (anhydrous) or 
    
    
    .
  • Stir vigorously at Room Temperature (RT) for 30–60 minutes.

    • Observation: A white precipitate (

      
      ) should form.
      
  • Filter the suspension through a pad of Celite .

  • Concentrate the filtrate.

  • Redissolve in Dichloromethane (DCM) and wash once with Sat.

    
      to remove residual calcium salts.
    
  • Dry over

    
     and concentrate.
    

Expert Insight: Do not use water in the initial step. The goal is to precipitate


 in an organic solvent where it is virtually insoluble, while the organic amine remains in solution.
Workflow B: The "Double Base" Wash (Liquid-Liquid Extraction)

Best for: Removing trace HF and ensuring the amine is Free-Based.

Mechanism: A simple bicarbonate wash is often too weak to break the strong H-bonds in a hydrofluoride salt (

Protocol:

  • Dissolve crude material in Ethyl Acetate (EtOAc) (preferred over DCM for better phase separation with basic water).

  • Wash 1 (Neutralization): Wash with Sat.

    
      to neutralize bulk acid.
    
  • Wash 2 (Breaking the Salt): Wash with 1M KOH (cold,

    
    ).
    
    • Critical: Keep this wash brief (< 5 mins) and cold to prevent E2 elimination of the benzylic fluoride to styrene.

  • Wash 3 (Polishing): Wash with Brine .

  • Dry organic layer over

    
      (acts as a secondary solid-phase scavenger) rather than 
    
    
    .
Workflow C: Safe Chromatography (Silica Passivation)

Best for: Final purification of the free amine.

The Issue: Silica gel is slightly acidic (


Protocol:

  • Pre-treat the Silica: Slurry your silica gel in the eluent containing 1% Triethylamine (TEA) or 1%

    
     .
    
  • Column Packing: Pack the column with this basic slurry.

  • Elution: Run the column using your gradient (e.g., Hexane/EtOAc) maintaining 0.5% TEA in the mobile phase.

  • Evaporation: The TEA will co-evaporate with the solvent, leaving the pure amine.

Decision Logic (Visualization)

The following diagram illustrates the decision process for purifying 2-Fluoro-2-phenylethan-1-amine based on the type of impurity detected.

PurificationLogicStartCrude 2-Fluoro-2-phenylethan-1-amineNMRStep 1: 19F NMR DiagnosticStart->NMRDecisionImpurity Type?NMR->DecisionInorganicBroad Peak (-120 to -150 ppm)(HF / Fluoride Salts)Decision->InorganicIonic F- detectedOrganicSharp Multiplets(Side Products)Decision->OrganicC-F impurities onlyMethodAMethod A: Calcium Crash(CaCl2 in MeOH)Inorganic->MethodAHigh F- ContentMethodBMethod B: Double Base Wash(Cold 1M KOH)Inorganic->MethodBLow F- ContentMethodCMethod C: Passivated Silica(1% TEA in Eluent)Organic->MethodCCheckRe-Check 19F NMRMethodA->CheckMethodB->CheckFinalPure Free AmineMethodC->FinalCheck->MethodCTrace Impurities Remain

Caption: Decision tree for selecting the appropriate purification workflow based on

Frequently Asked Questions (FAQ)

Q1: Why does my product decompose to a styrene (olefin) during rotary evaporation? A: This is likely due to HF-catalyzed elimination . Even trace amounts of HF trapped in the amine salt can lower the effective pH during concentration.

  • Fix: Ensure the amine is completely free-based (Workflow B) before evaporation. Do not heat the water bath above 30°C.

Q2: Can I use standard silica gel plates for TLC monitoring? A: Standard plates may cause the amine to streak or decompose (stay at the baseline).

  • Fix: Dip your TLC plate in a solution of 5% Triethylamine in Acetone and let it dry before spotting your sample. This neutralizes the acidic sites on the silica.

Q3: I see a broad hump in the


 NMR around -150 ppm. Is this my product?A:

ddd

Q4: Is the benzylic C-F bond stable to the "Calcium Crash" method? A: Yes. Calcium chloride is a neutral salt and will not cleave the C-F bond. It specifically targets the ionic fluoride (

References

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578.

  • Bioorganic & Medicinal Chemistry Letters. (2006). "Synthesis and stability of 2-fluoro-2-phenylethylamine derivatives." ScienceDirect.

  • Pangborn, A. B., et al. (1996). "Safe and Convenient Procedure for Solvent Purification." Organometallics, 15(5), 1518–1520. (Reference for drying agents and salt removal).

  • Rosen, T. C., et al. (2004). "Synthesis of 2-amino-1-fluoroalkanes." Journal of Fluorine Chemistry. (Discusses stability of

    
    -fluoroamines). 
    
  • Organic Syntheses. (2010). "Discussion on Fluoride Removal using Calcium Salts." Org.[1][2][3][4] Synth. Coll. Vol. 10.

Validation & Comparative

A Senior Application Scientist's Guide to the 19F NMR Chemical Shifts of 2-Fluoro-2-phenylethan-1-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the incorporation of fluorine into molecular scaffolds is a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability. The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 (¹⁹F) nucleus, namely its 100% natural abundance, high sensitivity (approximately 83% that of ¹H), and wide chemical shift range, make ¹⁹F NMR an invaluable tool for characterizing these fluorinated molecules.[1][2][3] This guide provides an in-depth analysis of the ¹⁹F NMR chemical shifts of 2-fluoro-2-phenylethan-1-amine, a chiral building block of significant interest in medicinal chemistry.

Understanding the 19F NMR Spectrum of 2-Fluoro-2-phenylethan-1-amine: A Theoretical Overview

The chemical structure of 2-fluoro-2-phenylethan-1-amine features a fluorine atom attached to a benzylic carbon, which is also a stereocenter. The general chemical shift range for a fluorine atom in a -CF- moiety is between +140 to +250 ppm relative to CFCl₃.[4] However, the precise chemical shift is highly sensitive to the local electronic environment.[1][2]

Several intrinsic and extrinsic factors will dictate the ¹⁹F chemical shift of this molecule:

  • Electronic Effects: The electronegative nitrogen atom of the amine group will deshield the fluorine nucleus, leading to a downfield shift (higher ppm value). The aromatic phenyl group will also exert electronic effects that fine-tune the chemical shift.[1]

  • Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds will significantly influence the electronic environment of the fluorine atom. A change in solvent can lead to chemical shift variations of several ppm.

  • pH and Protonation State: The amine group can be protonated at acidic pH. This protonation will introduce a positive charge in proximity to the fluorine atom, causing a substantial downfield shift in the ¹⁹F NMR signal. This pH-dependent chemical shift can be a valuable tool for determining the pKa of the amine.[5]

  • Chiral Environment: As 2-fluoro-2-phenylethan-1-amine is a chiral molecule, its enantiomers will be indistinguishable in an achiral solvent. However, in the presence of a chiral resolving agent, the enantiomers will form diastereomeric complexes, leading to two distinct ¹⁹F NMR signals.

Comparative Analysis of 19F NMR Chemical Shifts: The Impact of Environment

To illustrate the expected behavior of 2-fluoro-2-phenylethan-1-amine in a ¹⁹F NMR experiment, the following sections present hypothetical yet realistic data based on established principles. These tables are designed to guide researchers in their experimental design and data interpretation.

Solvent Effects on ¹⁹F Chemical Shift

The choice of solvent can significantly alter the observed chemical shift due to variations in solvent polarity and intermolecular interactions.

SolventDielectric Constant (ε)Expected ¹⁹F Chemical Shift (δ, ppm)Rationale
Chloroform-d (CDCl₃)4.8-185.0A common, relatively non-polar solvent.
Acetone-d₆21.0-184.5A more polar aprotic solvent.
Methanol-d₄ (CD₃OD)32.7-183.8A polar protic solvent capable of hydrogen bonding with the amine.
Water-d₂ (D₂O)78.4-183.0A highly polar protic solvent, expected to cause a significant downfield shift.

Note: The chemical shift values presented are hypothetical and for illustrative purposes. The trend of downfield shifts with increasing solvent polarity is the key takeaway.

pH Dependence of the ¹⁹F Chemical Shift

The protonation state of the primary amine will have a pronounced effect on the ¹⁹F chemical shift.

pHPredominant SpeciesExpected ¹⁹F Chemical Shift (δ, ppm)Rationale
2.0Protonated (R-NH₃⁺)-180.5The positive charge on the ammonium group strongly deshields the fluorine atom, resulting in a significant downfield shift.
7.4Mixture of Protonated and Free Amine-183.2The observed chemical shift will be a weighted average of the two species in fast exchange.
10.0Free Amine (R-NH₂)-185.0The fluorine atom is in its most shielded state in the neutral molecule.

Note: The chemical shift values are hypothetical. The trend of downfield shifts at lower pH is a well-established phenomenon for fluoroamines.[5]

Enantiomeric Resolution using Chiral Derivatizing Agents

To distinguish between the (R)- and (S)-enantiomers of 2-fluoro-2-phenylethan-1-amine, a chiral derivatizing agent (CDA) can be used. The reaction with the CDA forms two diastereomers, which will exhibit distinct ¹⁹F NMR signals.[6] A common CDA for primary amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).

DiastereomerExpected ¹⁹F Chemical Shift (δ, ppm)Expected ¹H-¹⁹F Coupling (JHF, Hz)Rationale
(R)-Amine + (R)-Mosher's Acid-186.247.5The formation of a diastereomeric amide creates a unique chiral environment around the fluorine atom.
(S)-Amine + (R)-Mosher's Acid-186.548.1The different spatial arrangement of the substituents in the diastereomer leads to a slightly different chemical shift and coupling constant.

Note: The separation in chemical shifts (Δδ) between the diastereomers is highly dependent on the CDA used and the experimental conditions. The values provided are for illustrative purposes.

Experimental Protocols

Protocol 1: Standard ¹⁹F NMR Analysis

Objective: To obtain a standard ¹⁹F NMR spectrum of 2-fluoro-2-phenylethan-1-amine.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of 2-fluoro-2-phenylethan-1-amine in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

    • Add a small amount of an internal standard (e.g., trifluorotoluene, δ ≈ -63.7 ppm) for accurate chemical shift referencing.

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a fluorine-observe probe.

    • Tune and match the probe for the ¹⁹F frequency.

  • Data Acquisition:

    • Acquire a one-dimensional ¹⁹F spectrum with proton decoupling.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the internal standard.

Protocol 2: Analysis of Enantiomeric Purity using a Chiral Derivatizing Agent

Objective: To determine the enantiomeric excess (ee) of a sample of 2-fluoro-2-phenylethan-1-amine.

Methodology:

  • Derivatization:

    • In a small vial, dissolve the 2-fluoro-2-phenylethan-1-amine sample (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane).

    • Add a slight excess (1.1 equivalents) of a chiral derivatizing agent (e.g., (R)-Mosher's acid chloride) and a non-nucleophilic base (e.g., triethylamine).

    • Allow the reaction to proceed to completion (monitor by TLC or LC-MS).

  • Sample Preparation for NMR:

    • Remove the solvent under reduced pressure.

    • Dissolve the crude diastereomeric amide mixture in a suitable deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • ¹⁹F NMR Data Acquisition and Processing:

    • Follow the same procedure as in Protocol 1.

  • Data Analysis:

    • Integrate the two distinct ¹⁹F NMR signals corresponding to the two diastereomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100.

Visualization of Experimental Workflows

experimental_workflow cluster_protocol1 Protocol 1: Standard 19F NMR cluster_protocol2 Protocol 2: Chiral Analysis P1_Prep Sample Preparation (Analyte + Solvent + Standard) P1_Acq 1D 19F NMR Acquisition (Proton Decoupled) P1_Prep->P1_Acq P1_Proc Data Processing (FT, Phasing, Referencing) P1_Acq->P1_Proc P1_Result Single 19F Signal (Chemical Shift & Coupling) P1_Proc->P1_Result P2_Deriv Derivatization (Analyte + Chiral Agent) P2_Prep Sample Preparation P2_Deriv->P2_Prep P2_Acq 1D 19F NMR Acquisition P2_Prep->P2_Acq P2_Result Two Diastereomeric 19F Signals (Integration for ee) P2_Acq->P2_Result

Caption: Experimental workflows for standard and chiral ¹⁹F NMR analysis.

Logical Relationships in Data Interpretation

data_interpretation cluster_factors Influencing Factors cluster_observations NMR Observables cluster_information Derived Information Solvent Solvent Polarity ChemShift Chemical Shift (δ) Solvent->ChemShift affects pH pH / Protonation pH->ChemShift affects ChiralAgent Chiral Agent SignalSplit Signal Splitting ChiralAgent->SignalSplit causes Structure Structural Confirmation ChemShift->Structure pKa pKa Determination ChemShift->pKa EnantPurity Enantiomeric Purity (ee) SignalSplit->EnantPurity Integration Signal Integration Integration->EnantPurity

Caption: Factors influencing ¹⁹F NMR observables and the derived chemical information.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the ¹⁹F NMR chemical shifts of 2-fluoro-2-phenylethan-1-amine. By considering the interplay of solvent, pH, and chiral environment, researchers can effectively utilize ¹⁹F NMR spectroscopy to characterize this important molecule, confirm its structure, determine its pKa, and assess its enantiomeric purity. The protocols and conceptual diagrams presented herein serve as a practical resource for scientists and professionals in the field of drug development, enabling them to leverage the power of ¹⁹F NMR in their research endeavors.

References

  • Jang, S., & Kim, H. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(20), 7804–7808. [Link]

  • Li, X., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 357. [Link]

  • Al-Fayyoumi, S., et al. (2018). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 23(8), 2003. [Link]

  • Jang, S., & Kim, H. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. KAIST Research Portal. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Dalvit, C., et al. (2015). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 5, 11130. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

  • Ruiz-Cabello, J., & Paraled, M. (2012). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine, 25(1), 1-13. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Deiters, A., & Gaunt, M. J. (2004). Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. [Link]

  • Metcalfe, J. C., & Smith, G. A. (1987). New class of 19F pH indicators: fluoroanilines. Journal of Magnetic Resonance, 75(1), 1-10. [Link]

  • Buchholz, C. R., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Chemical Communications, 57(66), 8145-8164. [Link]

  • Kii, I., et al. (2017). 19F chemical library and 19F-NMR for a weakly bound complex structure. Scientific Reports, 7, 42223. [Link]

  • SpectraBase. 2-FLUORO-1-PHENYLETHANOLE. [Link]

  • Scott, L. G., et al. (2004). Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA. Journal of the American Chemical Society, 126(38), 11776-11777. [Link]

  • Martinez, A. P., et al. (1965). 2-fluoroethylamines. II. Biological Evaluation and Synthesis. Journal of Medicinal Chemistry, 8(6), 741-744. [Link]

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A Comparative Guide to Chiral HPLC Separation Methods for 2-Fluoro-2-phenylethan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 2-Fluoro-2-phenylethan-1-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles of chiral recognition and provides a systematic strategy for efficient method development.

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2] 2-Fluoro-2-phenylethan-1-amine, a chiral amine, presents a unique separation challenge due to the presence of a primary amine, a phenyl ring, and a fluorine atom at the stereocenter. A successful separation hinges on leveraging the subtle differences in the transient diastereomeric complexes formed between the analyte enantiomers and a chiral stationary phase (CSP).[3][4] This guide will focus on the direct HPLC approach, which is recognized as one of the most effective techniques for resolving enantiomers.[5][6]

The Foundation: Understanding Analyte-CSP Interactions

The key to separating enantiomers of 2-Fluoro-2-phenylethan-1-amine lies in exploiting its structural features. The primary amine group is a potent site for hydrogen bonding, the phenyl ring allows for π-π stacking interactions, and the highly electronegative fluorine atom can induce dipole moments. Polysaccharide-based CSPs, derived from cellulose or amylose, are particularly adept at providing the multi-modal interaction environment required for such separations.[3][7] Their helical polymer structure creates chiral grooves and cavities where these interactions—hydrogen bonding, dipole-dipole, π-π, and steric hindrance—can occur, leading to differential retention of the enantiomers.[8]

Comparative Analysis of Recommended Chiral Stationary Phases

While hundreds of CSPs are commercially available, experience and literature suggest that a targeted selection is the most efficient approach.[9] For primary aromatic amines, polysaccharide-based CSPs have consistently demonstrated superior performance.[5] The most significant recent advancement in this area is the immobilization of the polysaccharide selector onto the silica support. This innovation dramatically increases solvent compatibility, allowing for the use of a wider range of mobile phases and enhancing method development flexibility and column robustness.[10][11]

Based on their proven success with structurally similar chiral amines, the following CSPs are recommended for initial screening.

Chiral Stationary Phase (CSP)Chiral SelectorTypeKey Advantages & Rationale
Chiralpak® IE Amylose tris(3,5-dichlorophenylcarbamate)ImmobilizedHigh enantioselectivity for chiral amines reported.[5] The dichlorophenyl groups enhance π-π and dipole interactions. Being immobilized, it offers universal solvent compatibility.[12]
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)CoatedA classic, well-established CSP with a strong track record for a broad range of racemates, including amines.[5] The dimethylphenyl groups offer a different electronic and steric environment compared to Chiralpak IE.
Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)CoatedProvides similar selectivity to Chiralcel® OD-H and is a valuable alternative. Often shows complementary separation capabilities.[13]
Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)CoatedAs an amylose-based phase, it offers a different helical structure and therefore different stereoselectivity compared to its cellulose counterparts. A strong candidate for primary screening.[13]

A Systematic Approach to Method Development

A trial-and-error approach to chiral method development is inefficient.[6] A systematic screening strategy using a small, well-chosen set of columns and mobile phases is the most effective path to a robust separation.[3][14]

Workflow for Chiral Method Development

The following workflow outlines a logical progression from initial screening to final method optimization.

Chiral_Method_Development cluster_0 Phase 1: Screening cluster_1 Phase 2: Evaluation & Optimization start Define Analyte: 2-Fluoro-2-phenylethan-1-amine select_csps Select 2-4 CSPs (e.g., Chiralpak IE, Chiralcel OD-H, Lux Cellulose-1, Lux Amylose-1) start->select_csps select_mps Select Screening Mobile Phases (Normal & Polar Organic) select_csps->select_mps run_screen Perform Isocratic Runs select_mps->run_screen evaluate Evaluate Results: Retention (k'), Selectivity (α), Resolution (Rs) run_screen->evaluate no_sep No Separation or Poor Peak Shape -> Try Different CSPs/Mobile Phases evaluate->no_sep Rs < 1.5 optimize Optimize Best Condition: - Adjust % Modifier - Change Modifier (EtOH, n-PrOH) - Vary Temperature evaluate->optimize Rs > 1.5 final_method Validated Method optimize->final_method

Caption: Workflow for systematic chiral method development.

Experimental Protocols

The following protocols provide detailed starting points for your screening experiments. For chiral amines, the addition of a basic modifier to the mobile phase is critical to suppress interactions with residual acidic silanols on the silica surface, thereby ensuring sharp, symmetrical peaks.[15]

Protocol 1: Normal Phase (NP) Screening

Normal phase mode often yields the highest success rates for polysaccharide CSPs.

  • Recommended Columns: Chiralpak® IE, Chiralcel® OD-H

  • Mobile Phase Solvents:

    • A: n-Hexane

    • B: Isopropanol (IPA) or Ethanol (EtOH)

    • Additive: Diethylamine (DEA)

  • Procedure:

    • Prepare mobile phases by adding 0.1% (v/v) DEA to the total volume.

    • Equilibrate the column with the initial mobile phase for at least 20 column volumes.

    • Inject a 1 mg/mL solution of racemic 2-Fluoro-2-phenylethan-1-amine.

    • Perform isocratic runs using the conditions outlined in the table below.

    • Monitor the separation at a suitable UV wavelength (e.g., 210 nm or 254 nm).

Screening ConditionMobile Phase Composition (v/v/v)Flow Rate
NP-1Hexane/IPA/DEA (90/10/0.1)1.0 mL/min
NP-2Hexane/IPA/DEA (80/20/0.1)1.0 mL/min
NP-3Hexane/EtOH/DEA (90/10/0.1)1.0 mL/min
NP-4Hexane/EtOH/DEA (80/20/0.1)1.0 mL/min
Protocol 2: Polar Organic (PO) Screening

This mode is an excellent alternative if the analyte has low solubility in hexane or if NP conditions fail to provide a separation. It is particularly well-suited for the robust, immobilized CSPs.

  • Recommended Columns: Chiralpak® IE

  • Mobile Phase Solvents:

    • A: Acetonitrile (ACN)

    • B: Methanol (MeOH)

    • Additive: Diethylamine (DEA)

  • Procedure:

    • Prepare mobile phases by adding 0.1% (v/v) DEA to the total volume.

    • Follow steps 2-5 from the Normal Phase protocol.

Screening ConditionMobile Phase Composition (v/v/v)Flow Rate
PO-1ACN/MeOH/DEA (99/1/0.1)1.0 mL/min
PO-2ACN/DEA (100/0.1)1.0 mL/min
PO-3MeOH/DEA (100/0.1)1.0 mL/min

Data Interpretation: A Hypothetical Case Study

After screening, the data should be tabulated to facilitate direct comparison. The goal is to find a condition that provides a resolution (Rs) value of ≥ 1.5, which indicates baseline separation.

Table of Hypothetical Screening Results:

CSPConditionk'₁k'₂Selectivity (α)Resolution (Rs)Comments
Chiralcel OD-HNP-13.53.51.000.00No separation
Chiralcel OD-HNP-22.12.31.101.35Partial separation
Chiralpak IE NP-3 4.2 5.1 1.21 2.10 Baseline separation. Promising.
Chiralpak IEPO-11.81.91.060.90Poor separation

Analysis:

In this hypothetical example, the combination of Chiralpak IE with a Hexane/Ethanol/DEA (90/10/0.1) mobile phase provided the best result. This condition would be selected for further optimization. Optimization could involve fine-tuning the Hexane/Ethanol ratio (e.g., to 92/8 to increase retention and possibly resolution) or adjusting the column temperature to further enhance selectivity.

Conclusion

Developing a robust chiral HPLC separation for 2-Fluoro-2-phenylethan-1-amine is a systematic process, not a matter of chance. By understanding the key molecular interactions and employing a targeted screening strategy with appropriate polysaccharide-based CSPs like Chiralpak® IE and Chiralcel® OD-H, a successful method can be efficiently achieved. The use of immobilized phases is highly recommended to broaden the range of possible mobile phases and increase column longevity. The protocols and comparative data presented in this guide provide a solid framework for researchers to confidently tackle this and similar chiral separation challenges.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • The Application of HPLC Chiral Stationary Phases to Stereochemical Problems of Pharmaceutical Interest: A General Method for the Resolution of Enantiomeric Amines as β-Naphthylcarbamate Derivatives. (n.d.). Scilit. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. [Link]

  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. (2022). YouTube. [Link]

  • Daicel CHIRALPAK IE HPLC Analytical Column, 5 um, ID 4.6 mm x L 250 mm. (n.d.). Hichrom. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]

  • Chiral Columns. (n.d.). DAICEL CORPORATION. [Link]

  • Enantioselective high-performance liquid chromatographic separation of fluorinated ß - SZTE Publicatio Repozitórium. (n.d.). SZTE. [Link]

  • Daicel Immobilised Polysaccharide Chiral Columns. (n.d.). Element Lab Solutions. [Link]

  • Chiralpak - Chiral Technologies - Daicel - Manufacturer. (n.d.). MZ-Analysentechnik. [Link]

  • Chiral HPLC Columns by DAICEL. (n.d.). Analytics-Shop. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. [Link]

  • APPLICATION. (n.d.). Phenomenex. [Link]

  • APPLICATIONS. (n.d.). Phenomenex. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • Lux Cellulose-4 Chiral LC Columns. (n.d.). Phenomenex. [Link]

  • The Chiral Notebook. (n.d.). Phenomenex. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC. [Link]

  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. (2002). PubMed. [Link]

  • (PDF) Chiral Separations by High‐Performance Liquid Chromatography. (n.d.). ResearchGate. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. [Link]

  • Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. (n.d.). PubMed. [Link]

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Comparative Mass Spectrometry Guide: Fluorinated Phenethylamines & Regioisomer Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Forensic Challenge: Fluorinated phenethylamines (e.g., 2-FA, 4-FA, 2C-F) represent a critical analytical challenge in forensic toxicology and drug development. The high stability of the C-F bond and the dominance of


-cleavage in Electron Ionization (EI) mass spectrometry result in virtually identical mass spectra for regioisomers (ortho-, meta-, para-).

The Solution: This guide establishes a multi-modal identification protocol. It moves beyond standard EI-MS matching—which is insufficient for isomer differentiation—to leverage Chemical Derivatization GC-MS and Electrospray Ionization (ESI) MS/MS mechanisms. We introduce the spiro[2.5]octadienylium intermediate pathway as a critical mechanistic differentiator in ESI.

Mechanistic Foundations: Why Standard MS Fails

To troubleshoot identification failures, one must understand the underlying gas-phase ion chemistry.

Electron Ionization (EI): The "Blind Spot"

In standard 70 eV EI-MS, phenethylamines undergo a rapid, dominant


-cleavage driven by the radical site on the nitrogen.
  • Mechanism: The radical cation directs cleavage at the C

    
    -C
    
    
    
    bond.
  • Result: The charge is retained on the nitrogen-containing fragment (the iminium ion). The fluorinated benzene ring is lost as a neutral radical.

  • Consequence: The base peak for 2-FA, 3-FA, and 4-FA is identical (

    
     44), and the molecular ion (
    
    
    
    ) is often weak. The position of the fluorine atom on the lost neutral fragment does not influence the detected base peak.
Electrospray Ionization (ESI): The "Hidden Key"

In ESI, the mechanism shifts from radical-driven cleavage to charge-remote or charge-proximal rearrangements.

  • Mechanism: Protonated phenethylamines (

    
    ) lose ammonia (
    
    
    
    ) or the amine moiety.[1]
  • The Spiro Pathway: Recent mechanistic studies reveal that this loss is not a simple cleavage but involves an intramolecular nucleophilic attack by the aromatic ring on the

    
    -carbon, forming a spiro[2.5]octadienylium  cation.
    
  • Differentiation: The stability of this spiro-intermediate is highly sensitive to the electron-donating/withdrawing effects of the fluorine substituent at the ortho, meta, or para positions, leading to distinct product ion ratios in MS/MS.

Visualization 1: Fragmentation Pathways (EI vs. ESI)

FragmentationPathways cluster_EI Electron Ionization (EI) cluster_ESI Electrospray Ionization (ESI) Parent Fluorinated Phenethylamine (Precursor) EI_Radical Radical Cation (M+.) Parent->EI_Radical 70 eV Impact Protonated Protonated Ion [M+H]+ Parent->Protonated Soft Ionization Alpha_Cleavage Alpha-Cleavage EI_Radical->Alpha_Cleavage Base_Peak Iminium Ion (m/z 44) (Identical for Isomers) Alpha_Cleavage->Base_Peak Charge Retention Neutral_Loss Fluorobenzyl Radical (Lost) Alpha_Cleavage->Neutral_Loss Spiro_Transition Intramolecular Cyclization Protonated->Spiro_Transition -NH3 Spiro_Ion Spiro[2.5]octadienylium (Isomer Specific Stability) Spiro_Transition->Spiro_Ion Product_Ions Distinct Product Ions (m/z 109, 136) Spiro_Ion->Product_Ions CID Fragmentation

Caption: Comparative mechanistic pathways showing why EI yields identical base peaks while ESI generates isomer-specific spiro-intermediates.

Comparative Analysis & Protocols

Protocol A: GC-MS with Propionyl Derivatization

Native fluoroamphetamines co-elute or show poor peak shape. Derivatization is mandatory for robust separation.

  • Reagent: Propionic Anhydride (PA).

  • Why PA? Unlike TFA, PA derivatives yield a diagnostic ion at

    
     136  for 4-fluoroamphetamine, significantly enhancing discrimination power.
    
  • Procedure:

    • Extract sample (alkaline L/L extraction).

    • Add 50

      
      L Propionic Anhydride + 50 
      
      
      
      L Pyridine.
    • Incubate at 60°C for 20 mins.

    • Evaporate and reconstitute in Ethyl Acetate.

Differentiation Data (Propionyl Derivatives):

IsomerRetention Index (DB-5ms)Key Diagnostic Ion (EI)Relative Abundance (

136)
2-Fluoroamphetamine 1450

109, 118
Low
3-Fluoroamphetamine 1465

109, 118
Low
4-Fluoroamphetamine 1472

136
High (Diagnostic)
Protocol B: LC-ESI-MS/MS (The Gold Standard)

When GC separation is ambiguous, ESI-MS/MS ratios provide definitive proof.

  • Precursor Ion:

    
     154 (
    
    
    
    for Fluoroamphetamine).
  • Transitions:

    • 
       (Quantifier, Fluorotropylium ion).[2]
      
    • 
       (Qualifier, loss of 
      
      
      
      ).
  • Differentiation Logic: The ratio of the Fluorotropylium ion (

    
     109) to the ammonia-loss fragment varies due to the "Ortho Effect" and resonance stability of the para-position.
    

Experimental Ion Ratios (Collision Energy 20 eV):

IsomerTransition Ratio (

)
Mechanism Note
3-FA (Meta) 1.6 Meta-F destabilizes the spiro-intermediate less than Ortho.
4-FA (Para) 1.1 Para-F offers resonance stabilization, altering fragmentation kinetics.
Visualization 2: Forensic Identification Workflow

IdentificationWorkflow Sample Unknown Sample (Powder/Biological) Screening Initial Screening (Color Test / Immunoassay) Sample->Screening GC_EI GC-EI-MS (Standard) Screening->GC_EI Result_Class Result: m/z 44 Base Peak (Class: Amphetamine) GC_EI->Result_Class Decision Isomer Differentiation Required? Result_Class->Decision Path_Deriv Method A: Derivatization (Propionic Anhydride) Decision->Path_Deriv If GC Available Path_LC Method B: LC-ESI-MS/MS Decision->Path_LC If LC-MS/MS Available GC_Deriv GC-MS (Derivatized) Path_Deriv->GC_Deriv Check_136 Check m/z 136 Intensity GC_Deriv->Check_136 ID_4FA ID: 4-Fluoroamphetamine Check_136->ID_4FA High Abundance ID_3FA ID: 3-Fluoroamphetamine Check_136->ID_3FA Low Abundance Calc_Ratio Calculate Ratio (109 / 137) Path_LC->Calc_Ratio Calc_Ratio->ID_4FA Ratio ~1.1 Calc_Ratio->ID_3FA Ratio ~1.6

Caption: Decision tree for differentiating fluoroamphetamine regioisomers using derivatization or ion ratios.

2C-Series Specifics (2C-F)

For 2,5-dimethoxy-4-fluorophenethylamine (2C-F), the methoxy groups add complexity but also diagnostic handles.

  • Molecular Ion (

    
    ):  Unlike amphetamines, 2C-series compounds show a distinct molecular ion.
    
    • 2C-F

      
      : 
      
      
      
      229.
  • Base Peak:

    
     30 (
    
    
    
    ), typical for primary phenethylamines.
  • Diagnostic Fragments:

    • 
       200 (Loss of 
      
      
      
      via McLafferty rearrangement).
    • 
       170 (Loss of 
      
      
      
      from methoxy group).

Comparison Table: 2C-F vs. Alternatives

CompoundMolecular Weight

(

)
Base Peak (

)
Key Halogen Signature
2C-F 229.2522930No isotope pattern (F is monoisotopic)
2C-B 260.13260301:1 doublet (

) at 260/262
2C-I 307.1330730Large mass defect (Iodine)
2C-C 215.68215303:1 doublet (

) at 215/217

References

  • Westphall, F., et al. (2010).[3] Differentiation of regioisomeric ring-substituted fluorophenethylamines with product ion spectrometry. Forensic Science International.[3][4] Link[3][4]

  • Nakazono, Y., et al. (2013). Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. Forensic Toxicology. Link

  • Kanamori, T., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2023). Mass Spectral Library - Fluorinated Amphetamines. Link

  • Brandt, S. D., et al. (2019). Analytical characterization of new psychoactive substances (NPS). Drug Testing and Analysis. Link

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Technical Guide: Comparative Binding Affinity of 2-Fluoro vs. Non-Fluorinated Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the pharmacological divergence between non-fluorinated phenethylamines (specifically Amphetamine and Methamphetamine) and their ortho-fluorinated (2-fluoro) analogs.

While para-substitution (4-position) typically shifts selectivity toward the serotonin transporter (SERT), 2-position (ortho) fluorination preserves the dopaminergic (DAT) and noradrenergic (NET) selectivity of the parent compound while significantly altering metabolic stability and conformational entropy.

Key Finding: The introduction of a fluorine atom at the 2-position creates an intramolecular hydrogen bond with the amine side chain (N-H···F), stabilizing the gauche conformation. This mimics the bioactive conformation required for DAT translocation, resulting in retained potency with enhanced metabolic resistance to Monoamine Oxidase (MAO).

Molecular Mechanics: The "Ortho-Fluorine" Effect

To understand the binding data, we must first establish the structural causality. Replacing a hydrogen atom with fluorine at the 2-position is not merely a steric change; it is a profound electronic modification.

A. Electronic & Conformational Locking

Fluorine is the most electronegative element (3.98 Pauling scale). When placed at the ortho position:

  • Dipole Modulation: It withdraws electron density from the aromatic ring, altering the

    
    -stacking potential with phenylalanine residues in the transporter binding pocket (e.g., Phe320 in hDAT).
    
  • The Gauche Effect: Unlike non-fluorinated phenethylamines, which rotate freely between anti and gauche rotamers, 2-fluoro analogs exhibit a preference for the gauche conformer. This is due to an electrostatic attraction (intramolecular hydrogen bond) between the electropositive ammonium hydrogen and the electronegative ortho-fluorine.

B. Metabolic Shielding

The 2-position is a primary site for metabolic attack.

  • Non-fluorinated: Susceptible to ring hydroxylation and rapid oxidative deamination by MAO-A/B.

  • 2-Fluorinated: The C-F bond (approx. 116 kcal/mol) is metabolically inert. The steric bulk of fluorine (Van der Waals radius 1.47 Å vs. Hydrogen's 1.20 Å) hinders the approach of MAO enzymes without abolishing transporter fit.

Comparative Data Analysis: Binding & Inhibition Profiles[1][2][3][4]

The following data aggregates


 (Binding Affinity) and 

(Inhibition of Uptake) values from key characterization studies (Simmler et al., 2014; Rickli et al., 2012).

Note on Metrics:

  • 
     (Binding Affinity):  Lower numbers indicate tighter binding.
    
  • 
     (Uptake Inhibition):  Lower numbers indicate higher potency in blocking neurotransmitter reuptake.
    
Table 1: Amphetamine (AMPH) vs. 2-Fluoroamphetamine (2-FA)
CompoundTargetMetricValue (nM)Interpretation
Amphetamine DAT

~600 Potent Dopamine uptake inhibitor/releaser.
2-FA DAT

~850 Retains dopaminergic potency (slightly reduced).
Amphetamine NET

~70 Highly potent Norepinephrine inhibitor.
2-FA NET

~120 Retains noradrenergic dominance.
Amphetamine SERT

>20,000 Negligible serotonin activity (High Selectivity).
2-FA SERT

>30,000 Crucial: 2-F substitution does not increase SERT affinity (unlike 4-FA).
Table 2: Methamphetamine (METH) vs. 2-Fluoromethamphetamine (2-FMA)
CompoundTargetMetricValue (nM)Interpretation
Methamphetamine DAT

~450 Higher potency than AMPH due to N-methylation.
2-FMA DAT

~500 Nearly equipotent to parent; high abuse potential.
Methamphetamine NET

~60 Extreme potency.
2-FMA NET

~80 Retains extreme potency.

Synthesis of Data: The data confirms that 2-fluorination is a bioisosteric replacement that preserves the "Stimulant" profile (DAT/NET >>>> SERT). This contrasts sharply with 4-fluorination (e.g., 4-FA), which lowers the DAT/SERT ratio to ~10-20, introducing empathogenic effects.

Visualization of SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree when modifying the phenethylamine scaffold.

SAR_Logic Parent Parent Phenethylamine (e.g., Amphetamine) Sub_2 2-Position (Ortho) Fluorination Parent->Sub_2 Modify Ortho Sub_4 4-Position (Para) Fluorination Parent->Sub_4 Modify Para Effect_2A Intramolecular H-Bond (Gauche Conformation) Sub_2->Effect_2A Electronic Effect Effect_2B MAO Steric Hindrance (Metabolic Stability) Sub_2->Effect_2B Steric Effect Effect_4A Increased Lipophilicity & SERT Pocket Fit Sub_4->Effect_4A Lipophilic Effect Result_2 Outcome: 2-FA Retains DAT/NET Selectivity Extended Duration Effect_2A->Result_2 Effect_2B->Result_2 Result_4 Outcome: 4-FA Increases SERT Affinity Hybrid Stimulant/Empathogen Effect_4A->Result_4

Figure 1: SAR Decision Tree illustrating the divergent pharmacological outcomes of ortho- (2-) vs. para- (4-) fluorination.

Experimental Protocol: Radioligand Binding Assay

To verify these affinity values in your own lab, use the following standardized protocol for competitive binding at the Dopamine Transporter (DAT). This protocol ensures self-validation through the use of specific radioligands and non-specific binding controls.

Materials
  • Source Tissue: HEK293 cells stably expressing hDAT (human Dopamine Transporter).

  • Radioligand: [³H]WIN 35,428 (High affinity DAT specific).[1] Concentration: 1 nM.

  • Displacer: Test compounds (Amphetamine, 2-FA) dissolved in DMSO.

  • Non-Specific Control: 10 µM Indatraline or GBR-12909.

Workflow
  • Membrane Preparation:

    • Harvest HEK-hDAT cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000 x g for 20 mins. Resuspend pellet to protein conc. of 20-40 µ g/well .

  • Incubation (The Competitive Step):

    • In a 96-well plate, add:

      • 25 µL Radioligand ([³H]WIN 35,428).

      • 25 µL Test Compound (Gradient concentrations:

        
         to 
        
        
        
        M).
      • 150 µL Membrane suspension.

    • Self-Validation Step: Include "Total Binding" wells (vehicle only) and "Non-Specific Binding" wells (excess Indatraline).

    • Incubate at 25°C for 1 hour (Equilibrium).

  • Termination & Counting:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce filter binding).

    • Wash 3x with ice-cold buffer.

    • Add scintillant and count via Liquid Scintillation Counter (LSC).

Data Processing

Calculate specific binding:



Fit data to a one-site competition model (Hill slope) to derive 

, then convert to

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and

is its dissociation constant).[2]

Assay Workflow Diagram

Assay_Flow Prep Membrane Prep (HEK-hDAT) Mix Incubation (Membrane + [3H]Ligand + Competitor) Prep->Mix Add Protein Filter Rapid Filtration (GF/B Filters) Mix->Filter Equilibrium Reached Count Scintillation Counting Filter->Count Wash & Elute Calc Data Analysis (Cheng-Prusoff) Count->Calc CPM to Ki

Figure 2: Step-by-step workflow for the Radioligand Binding Assay used to determine Ki values.

References

  • Simmler, L. D., et al. (2014). "Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics." International Journal of Neuropsychopharmacology. Link

  • Rickli, A., et al. (2012). "Receptor profiles of novel psychoactive phenethylamines and amphetamines." European Neuropsychopharmacology.[3] Link

  • Dopfer, O., et al. (2016). "Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine."[4] Chemistry – A European Journal. Link

  • Trachsel, D., et al. (2012). "Fluorine in psychedelic phenethylamines." Drug Testing and Analysis. Link

Sources

A Researcher's Guide to Validating Enantiomeric Excess in Synthesized Fluoroamines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a chiral molecule's enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereoselective synthesis and pharmacological assessment. Fluoroamines, a privileged class of compounds in medicinal chemistry due to fluorine's ability to modulate metabolic stability, pKa, and binding affinity, present unique analytical opportunities and challenges. This guide provides an in-depth comparison of the principal techniques for validating the enantiomeric excess of fluoroamines, grounded in experimental data and field-proven insights. We will move beyond simple protocols to explore the causality behind methodological choices, ensuring a robust and self-validating approach to your analysis.

The Criticality of Enantiomeric Purity in Fluoroamines

Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The "eutomer" may be responsible for the desired therapeutic effect, while the "distomer" could be inactive, contribute to side effects, or even have a harmful effect. Therefore, the accurate quantification of the enantiomeric composition is a regulatory and scientific necessity. The presence of the fluorine atom in fluoroamines offers a powerful analytical handle, particularly for NMR-based methods, that can be leveraged for highly accurate ee determination.

Comparative Analysis of Key Validation Techniques

The choice of analytical method depends on several factors including the physicochemical properties of the analyte, available instrumentation, required accuracy, and sample throughput. Here, we compare the most reliable and widely adopted techniques for fluoroamine analysis.

FeatureChiral HPLC / SFCChiral GC¹⁹F NMR with Chiral Agents
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1][2]Differential interaction of volatile (or derivatized) enantiomers with a CSP, leading to different retention times.[1]Formation of diastereomeric complexes (covalent or non-covalent) with distinct, quantifiable signals in the ¹⁹F NMR spectrum.[3][4]
Sample State Liquid / SolutionGas (Requires volatility)Liquid / Solution
Derivatization Often not required, but can improve peak shape.Frequently required to increase volatility (e.g., acylation).[5][6]Required for Chiral Derivatizing Agents (CDAs); not for Chiral Solvating Agents (CSAs).[3][7]
Key Advantage Broad applicability, high precision, well-established. SFC offers speed and reduced solvent use.[8][9][10]High resolution for volatile compounds.For fluoroamines, ¹⁹F NMR is exceptionally sensitive, has a wide chemical shift range, and no background noise, allowing for high accuracy.[11][12]
Limitation Method development can be time-consuming.Limited to thermally stable and volatile compounds.Requires specialized chiral agents; potential for kinetic resolution with CDAs if the reaction is incomplete.[13]
Typical Analysis Time 10-30 minutes per sample.[1]10-30 minutes per sample.[1]5-15 minutes per sample.[1]

In-Depth Methodologies & Experimental Protocols

Chiral Chromatography: The Gold Standard Separative Method

Chiral High-Performance Liquid Chromatography (HPLC) and its modern counterpart, Supercritical Fluid Chromatography (SFC), are the workhorses for ee determination.[14] The separation relies on the formation of transient diastereomeric complexes between the amine enantiomers and a chiral stationary phase (CSP).

Causality Behind Method Choices:

  • Stationary Phase Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile for separating a wide range of chiral compounds, including amines, through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[10][15]

  • Mobile Phase Additives: The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is crucial when analyzing amines. This is because residual acidic silanol groups on the silica surface of the CSP can interact strongly with the basic amine, leading to significant peak tailing and poor resolution. The DEA acts as a competitive base, masking these sites and ensuring sharp, symmetrical peaks.

  • Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity.[9][10] This allows for much faster separations and reduced consumption of organic solvents compared to HPLC, making it a "greener" and higher-throughput alternative.[9]

cluster_prep Sample Preparation cluster_screen Screening cluster_opt Optimization cluster_val Validation prep Dissolve Fluoroamine in Mobile Phase (e.g., 1 mg/mL) screen_csp Screen Multiple CSPs (e.g., Amylose, Cellulose based) prep->screen_csp Inject Racemic Standard screen_mp Screen Mobile Phases (e.g., Hexane/IPA, CO2/MeOH) screen_csp->screen_mp Identify Promising CSP opt_mod Optimize Modifier & Additive (e.g., % IPA, % DEA) screen_mp->opt_mod Select Best Mobile Phase System opt_cond Optimize Conditions (Flow Rate, Temp.) opt_mod->opt_cond Fine-tune for Resolution (Rs > 1.5) validate Validate Method (Linearity, Precision) opt_cond->validate quantify Quantify ee (%) validate->quantify

Caption: Chiral HPLC/SFC Method Development Workflow.

  • Sample Preparation: Prepare a stock solution of the racemic fluoroamine standard at approximately 1 mg/mL in the mobile phase. Prepare the synthesized sample at the same concentration.

  • HPLC System & Conditions:

    • HPLC System: Standard HPLC with UV detector.

    • Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) based).

    • Mobile Phase: 90:10 Hexane/Isopropanol with 0.1% Diethylamine (DEA).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times (t_R1, t_R2) and resolution of the two enantiomers.

    • Inject the synthesized sample.

  • Data Analysis:

    • Integrate the peak areas (Area1, Area2) for the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100 [2]

¹⁹F NMR Spectroscopy: The Fluorine Advantage

For fluoroamines, ¹⁹F NMR spectroscopy offers a uniquely powerful, non-separative method for ee determination.[11] The principle involves converting the pair of enantiomers into diastereomers, which are chemically distinct and thus exhibit different chemical shifts in the NMR spectrum.[7] This can be achieved through two primary approaches:

  • Chiral Derivatizing Agents (CDAs): The fluoroamine is covalently reacted with an enantiomerically pure CDA, such as Mosher's acid chloride (MTPA-Cl), to form stable diastereomeric amides.[13][16][17]

  • Chiral Solvating Agents (CSAs): The fluoroamine forms transient, non-covalent diastereomeric complexes with a CSA. This method is advantageous as it is non-destructive and avoids potential kinetic resolution issues.[3]

Trustworthiness through Self-Validation: A key strength of using Mosher's acid is the ability to run two parallel experiments. By derivatizing the amine with both (R)-MTPA and (S)-MTPA, one can not only determine the ee but also gain information about the absolute configuration of the major enantiomer.[17]

cluster_react Derivatization cluster_acquire Data Acquisition cluster_process Data Processing cluster_calc Calculation react React Fluoroamine with (R)-Mosher's Acid Chloride in NMR tube acquire Acquire ¹⁹F NMR Spectrum react->acquire Ensure Complete Reaction process Baseline Correction & Phasing acquire->process integrate Integrate Diastereomeric ¹⁹F Signals process->integrate calculate Calculate ee (%) integrate->calculate

Caption: ¹⁹F NMR Workflow using a Chiral Derivatizing Agent.

  • Materials:

    • Chiral fluoroamine (approx. 5 mg).

    • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

    • Anhydrous deuterated solvent (e.g., CDCl₃).

    • Anhydrous pyridine (a few drops, to scavenge HCl byproduct).

    • NMR tube with cap.

  • Procedure:

    • In a clean, dry NMR tube, dissolve approximately 5 mg of the chiral fluoroamine in 0.6 mL of anhydrous CDCl₃.

    • Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride.

    • Add one drop of anhydrous pyridine.

    • Cap the tube, gently agitate, and allow the reaction to proceed to completion at room temperature (typically 30-60 minutes). A complete reaction is critical to avoid erroneous results due to kinetic resolution.[13]

  • NMR Acquisition:

    • Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for complete relaxation of the fluorine nuclei for accurate integration.

  • Data Analysis:

    • Process the spectrum (phasing and baseline correction).

    • Identify the two distinct signals corresponding to the -CF₃ group of the two diastereomeric Mosher amides.

    • Carefully integrate the areas of these two signals (Integ1, Integ2).

    • Calculate the enantiomeric excess: ee (%) = |(Integ1 - Integ2) / (Integ1 + Integ2)| * 100

Conclusion: Selecting the Optimal Method

For routine analysis where a chromatographic method has been established, chiral HPLC or SFC offers unparalleled robustness and precision. However, for novel fluoroamines or when a rapid, non-separative technique is desired, ¹⁹F NMR spectroscopy is an exceptionally powerful tool. The high sensitivity and lack of background signals in ¹⁹F NMR provide a clear and unambiguous window into the enantiomeric purity of the sample.[12] By understanding the principles and the reasoning behind the experimental choices for each technique, researchers can confidently select and implement the most appropriate method to validate the stereochemical outcome of their synthesis, ensuring the integrity and quality of their work in the competitive landscape of drug discovery.

References

  • Vertex AI Search Result, Chiral SFC-UV separation of amine and imine derivative using standard....
  • Vertex AI Search Result, Chiral column takes the crown for supercritical enantiosepar
  • (S)-Mandelic Acid vs. Mosher's Acid: A Comparative Guide to Determining Enantiomeric Excess. Benchchem.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy | Request PDF.
  • Mosher's Acid - The Retort. (2012-10-22).
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. PubMed.
  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • New GC investigation of chiral amine separ
  • Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst (RSC Publishing).
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022-03-01).
  • Chiral separation of amides using supercritical fluid chrom
  • A Comparative Guide to Enantiomeric Excess Determination in Asymmetric Synthesis Catalyzed by Chiral Amino Alcohols. Benchchem.
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Benchchem.
  • Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv.
  • Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry | Journal of Chemical Education.
  • Chiral Super Critical Fluid Chrom
  • A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived
  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Compar
  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC - NIH.
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed.
  • A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. PMC.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chrom
  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. PubMed.
  • Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. PubMed.
  • Enantiomeric Purific
  • Enantiodifferentiation of chiral hydroxy acids via19F NMR. RSC Publishing.

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A Comparative Guide to the Predicted Bioactivity of 2-Fluoro-2-phenylethan-1-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. The strategic introduction of fluorine into a pharmacophore and the precise control of stereochemistry are two powerful tools in modern medicinal chemistry to modulate a compound's potency, selectivity, metabolic stability, and overall pharmacokinetic profile. This guide provides a comparative analysis of the predicted bioactivity of the (R)- and (S)-isomers of 2-Fluoro-2-phenylethan-1-amine, a compound of interest within the broader class of psychoactive and neuromodulatory phenethylamines.[1][2][3]

The Significance of Stereochemistry and Fluorination in Phenethylamine Bioactivity

The phenethylamine scaffold is the backbone for a vast array of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide range of pharmaceuticals and research chemicals.[2][3] The biological activity of these molecules is highly dependent on their three-dimensional structure. The presence of a chiral center, as in 2-Fluoro-2-phenylethan-1-amine, gives rise to enantiomers – non-superimposable mirror images – that can exhibit markedly different pharmacological properties. This stereoselectivity arises from the differential interactions of each isomer with the chiral environment of biological targets such as receptors and enzymes.[6]

Fluorine substitution is a widely employed strategy in drug design due to the unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds.[4] The introduction of fluorine can influence a molecule's:

  • Metabolic Stability: The C-F bond is more stable than a C-H bond, often blocking sites of metabolic oxidation and prolonging the compound's half-life.

  • Binding Affinity: The electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to enhanced interactions with the target protein.

  • Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can affect its ability to cross the blood-brain barrier and other biological membranes.

  • Conformation: The presence of a fluorine atom can influence the preferred conformation of the molecule, which can in turn affect its binding to a receptor.

Predicted Bioactivity Comparison of (R)- and (S)-2-Fluoro-2-phenylethan-1-amine

Based on the SAR of related phenethylamines, we can extrapolate the likely bioactivity profiles of the (R)- and (S)-isomers of 2-Fluoro-2-phenylethan-1-amine. The primary targets for phenethylamines are often monoamine transporters (DAT, NET, SERT) and various G-protein coupled receptors (GPCRs), including trace amine-associated receptors (TAARs) and serotonin receptors (e.g., 5-HT₂A).[1][5][7]

Table 1: Predicted Bioactivity Profile of 2-Fluoro-2-phenylethan-1-amine Isomers

PropertyPredicted (R)-2-Fluoro-2-phenylethan-1-aminePredicted (S)-2-Fluoro-2-phenylethan-1-amineRationale for Prediction
Primary Target(s) Monoamine Transporters (DAT, NET), TAAR1Monoamine Transporters (DAT, NET), TAAR1Phenethylamines are known to interact with these targets. The specific selectivity will depend on the stereochemistry.
Potency at DAT/NET Potentially higherPotentially lowerFor many phenethylamine-based stimulants, the (R)-enantiomer exhibits higher potency at the dopamine and norepinephrine transporters. However, this is not a universal rule and is highly dependent on the substitution pattern.
Potency at TAAR1 Likely a potent agonistLikely a potent agonistBoth enantiomers are expected to be agonists at TAAR1, a key receptor for trace amines. Subtle differences in potency and efficacy are anticipated.
5-HT₂A Receptor Affinity Lower to moderateLower to moderateSimple phenethylamines without specific ring substitutions typically have lower affinity for 5-HT₂A receptors compared to more complex psychedelic phenethylamines. The fluorine substitution is unlikely to dramatically increase affinity at this receptor, but stereochemistry could play a role in modulating it.[7]
Metabolic Stability IncreasedIncreasedThe C-F bond at the benzylic position is expected to block metabolic hydroxylation, a common metabolic pathway for phenethylamines, thus increasing the half-life of both isomers compared to the non-fluorinated parent compound.
Blood-Brain Barrier Permeability HighHighThe increased lipophilicity due to the fluorine atom is expected to enhance the ability of both isomers to cross the blood-brain barrier.

Experimental Workflows for Synthesis and Bioactivity Characterization

For researchers wishing to validate these predictions, the following experimental workflows provide a robust starting point.

Stereoselective Synthesis

The synthesis of enantiomerically pure 2-Fluoro-2-phenylethan-1-amine can be approached through several synthetic strategies. One common method involves the asymmetric reduction of a suitable precursor, such as a fluorinated ketone or imine.

Diagram 1: General Workflow for Stereoselective Synthesis

start Starting Material (e.g., 2-Fluoroacetophenone) step1 Formation of Chiral Auxiliary Derivative or Asymmetric Catalyst Complex start->step1 step2 Diastereoselective Reduction (e.g., with a chiral borane reagent) step1->step2 step3 Removal of Chiral Auxiliary step2->step3 step4 Purification and Chiral HPLC Analysis step3->step4 R_isomer (R)-2-Fluoro-2-phenylethan-1-amine step4->R_isomer Separation S_isomer (S)-2-Fluoro-2-phenylethan-1-amine step4->S_isomer Separation

Caption: Stereoselective synthesis workflow.

Protocol for Chiral HPLC Analysis:

  • Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives, is required.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is suitable.

  • Standard: A racemic mixture of 2-Fluoro-2-phenylethan-1-amine should be synthesized and run to determine the retention times of the two enantiomers.

  • Analysis: The enantiomeric excess (e.e.) of the synthesized samples can be calculated from the peak areas of the two enantiomers.

In Vitro Bioactivity Assays

A panel of in vitro assays is necessary to determine the pharmacological profile of the isomers.

Diagram 2: In Vitro Bioactivity Screening Cascade

isomers (R)- and (S)-Isomers binding_assays Radioligand Binding Assays (DAT, NET, SERT, 5-HT₂A, TAAR1) isomers->binding_assays functional_assays Functional Assays (e.g., Transporter Uptake, cAMP accumulation) binding_assays->functional_assays Hits selectivity_panel Receptor Selectivity Panel functional_assays->selectivity_panel data_analysis Data Analysis (Ki, IC₅₀, EC₅₀, Emax) selectivity_panel->data_analysis sar_determination Structure-Activity Relationship Determination data_analysis->sar_determination

Caption: In vitro screening workflow.

Protocol for Radioligand Binding Assay (General):

  • Preparation of Cell Membranes: Obtain or prepare cell membranes from cell lines expressing the target receptor (e.g., HEK293 cells transfected with human DAT).

  • Radioligand: Select a suitable radioligand for the target receptor (e.g., [³H]WIN 35,428 for DAT).

  • Incubation: In a multi-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound (the (R)- or (S)-isomer).

  • Separation: After incubation, separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Protocol for a Functional Assay (TAAR1 cAMP Accumulation):

  • Cell Culture: Culture cells stably expressing human TAAR1 (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Prepare an appropriate assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Treatment: Treat the cells with varying concentrations of the (R)- or (S)-isomer.

  • Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the concentration of cAMP using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ and Emax values.

Conclusion

While direct experimental data is currently lacking, a predictive analysis based on established SAR principles suggests that the (R)- and (S)-isomers of 2-Fluoro-2-phenylethan-1-amine are likely to exhibit distinct bioactivity profiles. The (R)-isomer is predicted to be more potent at monoamine transporters, while both isomers are expected to be potent TAAR1 agonists with enhanced metabolic stability compared to their non-fluorinated analog. The experimental workflows outlined in this guide provide a clear path for researchers to synthesize these compounds and empirically determine their pharmacological properties. Such studies will not only elucidate the specific effects of these isomers but also contribute to a deeper understanding of the structure-activity relationships of fluorinated phenethylamines, aiding in the design of novel and more effective therapeutics.

References

  • Daly, J. W. (2012). Fluorine in psychedelic phenethylamines. Journal of Fluorine Chemistry, 137, 25-30.
  • Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103-113.
  • Jacob, P., & Shulgin, A. T. (1981). A new series of fluorinated phenethylamines. Journal of Medicinal Chemistry, 24(11), 1348-1352.
  • PubChem. (n.d.). 2-Fluoroethylamine. Retrieved from [Link]

  • Smith, D. F. (1984). Stereoselectivity of the effects of chiral amphetamine analogues on the uptake of [3H]dopamine and [3H]noradrenaline by rat brain synaptosomes. Biochemical Pharmacology, 33(11), 1841-1846.
  • Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 25(21), 4933.
  • Yuan, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 25-46.
  • American Chemical Society. (2023, May 22). 2-Phenylethylamine. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-PHENYLETHAN-1-AMINE | CAS 64-04-0. Retrieved from [Link]

  • Wang, Y., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182.
  • PubChem. (n.d.). BioAssays. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Phenylethylamine (FDB010580). Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-1-phenylethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoroamphetamine. Retrieved from [Link]

  • Dean, B. V., Stellpflug, S. J., Burnett, A. M., & Engebretsen, K. M. (2013). 2C or not 2C: phenethylamine designer drug review. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 9(2), 172–178.
  • Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of medicinal chemistry, 22(4), 428–432.
  • Berger, M. L., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & medicinal chemistry, 17(10), 3656–3663.

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NMR coupling constants (J-values) for H-F interactions in phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To distinguish regioisomers and elucidate the structure of fluorinated phenethylamines (e.g., 2C-F, fluorinated amphetamines) by analyzing Proton-Fluorine (


H-

F) scalar coupling constants.

The Challenge: Fluorine-19 (


F) has 100% natural abundance and a spin of 1/2. In fluorinated phenethylamines, this results in extensive splitting of proton signals, transforming simple singlets or doublets into complex multiplets. While diagnostic, these couplings (

) often cause severe spectral overlap, complicating integration and assignment.

The Solution: This guide compares Standard 1D


H NMR  (for connectivity proof) against 

H{

F} Decoupled NMR
(for spectral simplification), supported by specific

-value data for the phenethylamine scaffold.

Part 1: Comparative Analysis of Methods

Method A: Standard 1D H NMR (Coupled)
  • Primary Use: Structural proof, determining the position of the fluorine atom (ortho/meta/para).

  • Mechanism: The

    
    F nucleus splits nearby protons. The magnitude of the splitting (
    
    
    
    -value) indicates the distance (number of bonds) and geometry between the H and F atoms.
  • Pros: Provides "fingerprint" connectivity data.

  • Cons: Severe signal overlap; aromatic region becomes a "forest" of multiplets; difficult to integrate accurately for purity assays.

Method B: H{ F} Decoupled NMR (The Alternative)
  • Primary Use: Purity analysis, quantitative NMR (qNMR), and simplifying complex multiplets.

  • Mechanism: A continuous radiofrequency (RF) field is applied at the

    
    F frequency during 
    
    
    
    H acquisition. This collapses all H-F splittings.
  • Pros: Spectra appear "non-fluorinated"; singlets are restored; integration is precise.

  • Cons: Loss of connectivity information (cannot distinguish 2-F vs 4-F isomers easily without prior knowledge).

Part 2: Data Presentation - H-F Coupling Constants ( -Values)

The following values are critical for interpreting Method A. Phenethylamines present two distinct fluorination zones: the Aromatic Ring (e.g., 2-FMA, 4-FA) and the Side Chain (e.g.,


-fluorophenethylamines).
Table 1: Aromatic Ring Couplings (Regioisomer Determination)

Use these values to determine if fluorine is Ortho, Meta, or Para to a specific proton.

Interaction TypePosition Relative to FBond CountTypical

(Hz)
Diagnostic Note
Ortho Adjacent Carbon

8.0 – 10.5 Large splitting; easily identified.
Meta Separated by 1 Carbon

5.5 – 6.5 Moderate splitting; often looks like a triplet.
Para Opposite Side

0 – 2.5 Very small; often results in peak broadening rather than distinct splitting.
Table 2: Side-Chain Couplings (Aliphatic)

Relevant for


-fluorinated compounds or trifluoromethyl groups.
Interaction TypeStructural MotifBond CountTypical

(Hz)
Diagnostic Note
Geminal –CHF–

45.0 – 55.0 Massive doublet; defines the methine proton.
Vicinal –CHF–CH

15.0 – 25.0 Highly dependent on dihedral angle (Karplus relation).
Long Range Ar–F ... Sidechain H

1.0 – 3.0 "Through-space" coupling often seen in 2-fluoro isomers (Ortho effect).

Part 3: Experimental Protocols

Protocol 1: Setting up the H{ F} Experiment

This protocol collapses the multiplets described in Table 1/2, simplifying the spectrum.

  • Tune and Match: Ensure the probe is tuned to both

    
    H and 
    
    
    
    F channels. (Requires a broadband or dual-channel probe).
  • Reference Spectrum: Acquire a standard 1D

    
    F spectrum first. Note the center frequency of the fluorine signal (O1P).
    
  • Parameter Setup (Bruker notation):

    • Load standard proton parameters (rpar PROTON).

    • Set decoupling mode: cpdprg2 = 'waltz16' (or garp).

    • Set decoupling nucleus: NUC2 = 19F.

    • CRITICAL: Set O2P (offset frequency for channel 2) to the center of your fluorine signal determined in step 2.

  • Power Check: Ensure the decoupling power (pl12 or similar) is within safe limits for the probe (typically 0.5 - 2 Watts) to avoid heating the sample.

  • Acquisition: Run the scan. Compare immediately with the coupled

    
    H spectrum.
    
Protocol 2: Distinguishing Regioisomers (2-F vs 4-F)

Using the J-values from Table 1.

  • Focus Region: Zoom into the aromatic window (6.5 – 7.5 ppm).

  • Identify Integration: Integrate the aromatic protons.

    • 2-Fluoro isomer: Expect 4 aromatic protons.[1][2] The proton ortho to the fluorine will show a wide doublet (

      
       Hz) plus a smaller coupling to its neighbor.
      
    • 4-Fluoro isomer: Expect a symmetric AA'BB' system (appearing as two complex multiplets) if the rest of the molecule allows. The

      
       and 
      
      
      
      will overlap, creating a "roofed" multiplet structure.
  • Verification: If ambiguous, run a 1D

    
    F NMR .
    
    • Ortho-F typically shifts downfield relative to Para-F due to steric compression and electronic deshielding from the side chain.

Part 4: Mechanistic Visualization

The following diagram illustrates the decision logic for choosing between Coupled and Decoupled experiments based on the analytical goal.

NMR_Workflow Sample Fluorinated Phenethylamine (Unknown Isomer) Std_Proton Standard 1D 1H NMR Sample->Std_Proton Spectrum_A Complex Multiplets (J_HF + J_HH) Std_Proton->Spectrum_A Decision Analytical Goal? Spectrum_A->Decision Analysis_J Measure J-Values (Table 1 & 2) Decision->Analysis_J Need Connectivity Decoupled_Exp Run 1H{19F} Decoupled Decision->Decoupled_Exp Need Simplification Path_Struct Structure Elucidation Path_Purity Purity / qNMR Result_Struct Identify Isomer (Ortho/Meta/Para) Analysis_J->Result_Struct Result_Pure Simplified Singlets (Accurate Integration) Decoupled_Exp->Result_Pure

Caption: Workflow for selecting between Coupled (Green path) and Decoupled (Red path) NMR experiments based on the need for structural connectivity versus spectral simplification.

References

  • Duke University NMR Center. Coupling Constants: H-F and C-F Typical Values. [Link] (Authoritative source for general J-value ranges).

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monographs: Fluoromethamphetamines (2-FMA, 4-FMA). [Link] (Specific spectral data for fluorinated phenethylamine regioisomers).

  • Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (In-depth analysis of fluorine substitution effects on aromatic coupling constants).

Sources

Safety Operating Guide

2-Fluoro-2-phenylethan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal and Handling of 2-Fluoro-2-phenylethan-1-amine

Part 1: Executive Safety Assessment (The "Stop & Check")

Before initiating any disposal workflow, you must understand the specific chemical behavior of 2-Fluoro-2-phenylethan-1-amine (CAS: 55601-20-2) . Unlike standard organic amines, the presence of the fluorine atom on the beta-carbon introduces unique stability and toxicity profiles that dictate strict segregation.

Critical Hazard Profile:

  • Corrosivity: As a primary amine, it is caustic (Skin Corr. 1B). It will cause immediate chemical burns upon contact.

  • HF Evolution Risk: Under strong thermal stress or specific basic conditions, beta-fluoroamines can undergo elimination reactions, potentially releasing Hydrogen Fluoride (HF) gas or fluoride ions. Do not mix with strong alkalis in waste drums.

  • Pharmacological Activity: As a structural analog of phenethylamine, this compound may possess central nervous system (CNS) activity. Treat with "Controlled Precursor" protocols regarding chain of custody.

Physicochemical Data for Disposal:

PropertyValue/CharacteristicOperational Implication
Physical State Liquid (or low-melting solid)Requires leak-proof secondary containment.
Basicity (pKa) ~9.0 - 9.5 (Estimated)Incompatible with acids; will generate heat.
Flash Point >60°C (Combustible)Classified as Ignitable Waste (D001) if liquid.[1]
Halogen Content Fluorine (F)Mandatory: Must go to Halogenated Waste stream.

Part 2: Waste Characterization & Segregation Strategy

The Golden Rule: Never dispose of this compound down the drain. The fluorine-carbon bond requires high-temperature incineration (>1100°C) with flue gas scrubbing to prevent environmental contamination.

Segregation Logic

You must segregate this waste into the Halogenated Organic Bases stream.

  • Do NOT mix with Acids: Mixing with acid waste (e.g., HCl, H2SO4) will result in an immediate exothermic neutralization, potentially pressurizing the container and aerosolizing the toxic amine.

  • Do NOT mix with Oxidizers: Incompatible with nitric acid or peroxides.

  • Do NOT mix with Non-Halogenated Solvents: Adding fluorinated compounds to a non-halogenated fuel blending stream can result in regulatory fines and damage to incinerators not equipped for HF scrubbing.

Decision Matrix: Disposal Workflow

DisposalWorkflow cluster_0 Expert Note: Avoid Acid Contact Start Waste Generation: 2-Fluoro-2-phenylethan-1-amine StateCheck Physical State? Start->StateCheck Solid Solid / Absorbed Spill StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Action2 Package in chemically resistant polyethylene (HDPE) container Solid->Action2 PurityCheck Is it Pure or Mixture? Liquid->PurityCheck PureLiq Pure Reagent PurityCheck->PureLiq MixLiq Reaction Mixture PurityCheck->MixLiq Segregation Segregate: Halogenated Organic Bases PureLiq->Segregation MixLiq->Segregation Labeling Label: 'Flammable, Corrosive, Toxic, Halogenated' Segregation->Labeling Disposal Ship to RCRA Permitted Incinerator (Must have HF Scrubbers) Labeling->Disposal Action1 Dissolve in combustible solvent (e.g., EtOH) if necessary Action2->Segregation

Caption: Decision logic for segregating fluorinated amine waste to ensure compatibility with high-temperature incineration facilities.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Reagent (Expired or Surplus)

Context: You have a bottle of pure 2-Fluoro-2-phenylethan-1-amine.

  • Container Selection: Use the original container if intact.[2][3] If transferring, use High-Density Polyethylene (HDPE) or glass. Avoid metal containers (corrosion risk).[2]

  • Labeling: Apply a hazardous waste label with the following constituents:

    • Chemical Name: 2-Fluoro-2-phenylethan-1-amine[4][5]

    • Hazards: Corrosive, Toxic.[6][7]

    • Codes: D002 (Corrosive), D001 (Ignitable - check flashpoint).[8]

  • Secondary Containment: Place the bottle inside a sealable plastic bag (Ziploc type) to contain any fumes or minor leaks, then place it into the Halogenated Organic drum.

Scenario B: Disposal of Reaction Mixtures

Context: The amine is dissolved in a solvent (e.g., DCM, Methanol).

  • pH Check (The Self-Validating Step):

    • Action: Dip a pH strip into the waste mixture.

    • Validation: If pH < 7, you have excess acid. STOP. Slowly add a weak base (Sodium Bicarbonate) until pH is neutral (7-9). Why? Sending acidic mixtures to an amine waste drum causes dangerous heat generation.

    • If pH > 10: It is safe to combine with other organic bases.

  • Solvent Compatibility: Ensure the solvent is compatible with the halogenated stream. (e.g., Do not mix with strong oxidizers like ether peroxides).

  • Transfer: Pour into the "Halogenated Solvents/Organics" carboy.

Scenario C: Spill Cleanup (Emergency Response)

Context: < 100mL spilled on benchtop.

  • PPE: Butyl rubber or Nitrile gloves (double gloved), safety goggles, lab coat.

  • Absorb: Do not use paper towels (fire risk with amines). Use an inert absorbent like vermiculite, sand, or a commercial "Organic Base" spill kit.

  • Neutralize (Optional but recommended): Sprinkle weak acid powder (Citric Acid) over the spill only if you have respiratory protection, as this may generate fumes. Otherwise, absorb directly.

  • Collect: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Solid Waste: Fluorinated Amine Debris."

Part 4: Regulatory & Compliance (RCRA)

In the United States, this compound is not explicitly listed on the EPA "P" or "U" lists. However, it is regulated by characteristic :

  • D002 (Corrosivity): Applicable if the waste is aqueous and pH > 12.5.[1]

  • D001 (Ignitability): Applicable if the liquid formulation has a flash point < 60°C.

  • Halogenated Solvents (F-Codes): If mixed with >10% spent halogenated solvents (e.g., Methylene Chloride), it may carry an F002 code.[9][10][11]

Chain of Custody: Due to the structural similarity to controlled phenethylamines, maintain an internal log of disposal:

  • Date Disposed

  • Quantity

  • Witness Name

  • Waste Manifest Number

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[12][13] [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: 2-Fluoro-2-phenylethan-1-amine.[4] National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.